Product packaging for Alpidem(Cat. No.:CAS No. 82626-01-5)

Alpidem

Número de catálogo: B1665719
Número CAS: 82626-01-5
Peso molecular: 404.3 g/mol
Clave InChI: JRTIDHTUMYMPRU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Alpidem (2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-N,N-dipropylacetamide) is a nonbenzodiazepine anxiolytic of the imidazopyridine family, structurally related to Zolpidem . It acts as a GABAA receptor positive allosteric modulator, exhibiting high affinity for the benzodiazepine binding site . Unlike classical benzodiazepines, this compound shows notable subtype selectivity, with high affinity for α1-subunit-containing GABAA receptors and significantly less effect on α5-subunit-containing receptors . This profile may contribute to its reported anxiolytic effects with minimal sedative, amnesic, or muscle relaxant properties at therapeutic doses . Historically marketed for generalized anxiety disorder, this compound demonstrated robust anxiolytic effectiveness comparable to benzodiazepines like diazepam but with a potentially different side effect profile and a lack of rebound anxiety or withdrawal symptoms upon discontinuation . It was later withdrawn from the market due to rare but serious hepatotoxicity . Recent in-silico studies have revealed new potential research applications for this compound. Molecular docking analyses indicate strong binding affinity to enzymes associated with Alzheimer's disease, such as acetylcholinesterase (AChE, PDB: 4BDT) and monoamine oxidase (MAO, PDB: 2Z5X), suggesting it may be a potential inhibitor candidate and a drug repurposing molecule for neurodegenerative conditions . This multi-level theoretical study provides important data that can shed light on future experimental investigations . Researchers can explore its distinct pharmacology, its interaction with the translocator protein (TSPO), and its potential new therapeutic pathways. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H23Cl2N3O B1665719 Alpidem CAS No. 82626-01-5

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-N,N-dipropylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23Cl2N3O/c1-3-11-25(12-4-2)20(27)13-18-21(15-5-7-16(22)8-6-15)24-19-10-9-17(23)14-26(18)19/h5-10,14H,3-4,11-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRTIDHTUMYMPRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)CC1=C(N=C2N1C=C(C=C2)Cl)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8049046
Record name Alpidem
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8049046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82626-01-5
Record name Alpidem
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82626-01-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alpidem [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082626015
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alpidem
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8049046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 82626-01-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALPIDEM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I93SC245QZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the GABA-A Receptor Subtype Selectivity Profiling of Alpidem

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the GABA-A receptor subtype selectivity profiling of Alpidem, an imidazopyridine anxiolytic. The document details its binding affinity and functional modulation at various GABA-A receptor subunit combinations, outlines the key experimental protocols for such characterization, and visualizes the associated signaling pathways and experimental workflows.

Introduction to this compound and GABA-A Receptor Subtypes

This compound is a non-benzodiazepine anxiolytic that exerts its therapeutic effects through positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor. Unlike classical benzodiazepines, this compound exhibits a degree of selectivity for different GABA-A receptor subtypes, which are pentameric ligand-gated ion channels composed of various subunit combinations (e.g., α, β, γ). The specific subunit composition of the receptor determines its pharmacological properties. This compound, an imidazopyridine analogue of zolpidem, was developed as an anxiolytic, whereas zolpidem is primarily a hypnotic[1]. Both are positive allosteric modulators of the GABA-A receptor[1]. This selectivity profile is believed to contribute to its specific anxiolytic effects with a potentially reduced side-effect profile compared to non-selective benzodiazepines.

Quantitative Data on this compound's GABA-A Receptor Subtype Selectivity

The following tables summarize the available quantitative data on this compound's binding affinity and functional efficacy at various GABA-A receptor subtypes. It is important to note that a complete quantitative profile across all possible subunit combinations is not extensively available in the public domain.

Table 1: Binding Affinity of this compound at Select GABA-A Receptor Subtypes

Receptor SubtypeLigandKᵢ (nM)SpeciesSource
ω₁ (likely α1-containing)[³H]this compound1.5Rat Cerebral Cortex(Referenced Text)
ω₁ (likely α1-containing)[³H]this compound1.67Human Brain(Referenced Text)
ω₃[³H]this compound0.33Human Brain(Referenced Text)

Note: The ω (omega) nomenclature is an older classification system for benzodiazepine binding sites. ω₁ receptors are generally considered to be α1-containing GABA-A receptors.

Table 2: Functional Efficacy of this compound at Select GABA-A Receptor Subtypes

Receptor SubtypeThis compound ConcentrationEffectExperimental SystemSource
α1β2γ3High ConcentrationsPotentiation of GABA-induced currentXenopus laevis oocytes(Referenced Text)
α1β2γ210 µM~40% potentiation above GABA controlXenopus laevis oocytes(Referenced Text)

Experimental Protocols

The characterization of this compound's GABA-A receptor subtype selectivity involves two primary experimental approaches: radioligand binding assays to determine binding affinity and electrophysiological recordings to assess functional modulation.

This protocol outlines the general procedure for a competitive radioligand binding assay to determine the affinity (Kᵢ) of this compound for specific GABA-A receptor subtypes expressed in a heterologous system (e.g., HEK293 cells).

Materials:

  • HEK293 cells transiently or stably expressing the desired GABA-A receptor subunit combination (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2).

  • Cell culture reagents.

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Radioligand with known affinity for the benzodiazepine binding site (e.g., [³H]Flunitrazepam or [³H]Ro15-1788).

  • Unlabeled this compound.

  • Non-specific binding control (e.g., a high concentration of a non-radiolabeled benzodiazepine like Diazepam).

  • Scintillation cocktail and scintillation counter.

  • Glass fiber filters.

  • Filtration apparatus.

Procedure:

  • Cell Culture and Transfection: Culture and transfect HEK293 cells with the cDNAs encoding the desired α, β, and γ subunits of the GABA-A receptor.

  • Membrane Preparation:

    • Harvest the cells and homogenize them in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend it to a final protein concentration of 0.1-0.5 mg/mL.

  • Binding Assay:

    • In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration close to its Kₑ, and varying concentrations of unlabeled this compound.

    • For total binding, omit the unlabeled this compound.

    • For non-specific binding, add a saturating concentration of a non-radiolabeled competitor.

    • Incubate the plate at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

    • Wash the filters several times with ice-cold buffer to remove any unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a one-site competition model to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

This protocol describes the use of TEVC on Xenopus laevis oocytes to measure the functional modulation of GABA-A receptors by this compound.

Materials:

  • Xenopus laevis oocytes.

  • cRNAs for the desired GABA-A receptor subunits.

  • Microinjection setup.

  • TEVC setup (amplifier, headstages, microelectrodes, perfusion system).

  • Recording solution (e.g., ND96).

  • GABA solutions at various concentrations.

  • This compound solutions at various concentrations.

Procedure:

  • Oocyte Preparation and Injection:

    • Harvest and defolliculate Xenopus laevis oocytes.

    • Microinject the oocytes with a mixture of cRNAs encoding the desired GABA-A receptor subunits.

    • Incubate the oocytes for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with the recording solution.

    • Impale the oocyte with two microelectrodes (one for voltage clamping and one for current recording) filled with 3 M KCl.

    • Clamp the oocyte membrane potential at a holding potential of -60 mV to -80 mV.

  • GABA Application and this compound Modulation:

    • Apply a low concentration of GABA (typically the EC₅-EC₂₀) to elicit a baseline inward current.

    • Once a stable baseline is achieved, co-apply the same concentration of GABA with varying concentrations of this compound.

    • Record the potentiation of the GABA-induced current by this compound.

  • Data Analysis:

    • Measure the peak amplitude of the GABA-induced current in the absence and presence of this compound.

    • Calculate the percentage potentiation of the GABA response by this compound.

    • Plot the percentage potentiation against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration of this compound that produces 50% of the maximal potentiation) and the maximum potentiation.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts in GABA-A receptor signaling and experimental workflows.

GABA_A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABA-A Receptor (α, β, γ subunits) GABA->GABA_A_Receptor Binds to Orthosteric Site This compound This compound This compound->GABA_A_Receptor Binds to Allosteric Site Cl_ion Cl⁻ GABA_A_Receptor->Cl_ion Opens Cl⁻ Channel Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization Influx leads to Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Results in

Caption: GABA-A receptor signaling pathway.

Radioligand_Binding_Workflow start Start cell_culture Cell Culture & Transfection with GABA-A Subunits start->cell_culture membrane_prep Membrane Preparation cell_culture->membrane_prep binding_assay Competitive Binding Assay (Radioligand + this compound) membrane_prep->binding_assay filtration Filtration to Separate Bound vs. Free Ligand binding_assay->filtration counting Scintillation Counting filtration->counting data_analysis Data Analysis (IC₅₀ & Kᵢ Determination) counting->data_analysis end End data_analysis->end TEVC_Workflow start Start oocyte_prep Oocyte Preparation & cRNA Injection of GABA-A Subunits start->oocyte_prep receptor_expression Receptor Expression (2-7 days) oocyte_prep->receptor_expression tevc_setup Two-Electrode Voltage Clamp Setup receptor_expression->tevc_setup gaba_application Apply GABA (EC₅-EC₂₀) to establish baseline tevc_setup->gaba_application alpidem_coapplication Co-apply GABA and Varying Concentrations of this compound gaba_application->alpidem_coapplication data_recording Record Potentiation of GABA Current alpidem_coapplication->data_recording data_analysis Data Analysis (EC₅₀ & Max Potentiation) data_recording->data_analysis end End data_analysis->end

References

Alpidem's Interaction with Neurosteroidogenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpidem, an anxiolytic imidazopyridine derivative, exerts its effects not only through direct modulation of the GABA-A receptor but also by influencing the synthesis of endogenous neurosteroids. This technical guide provides an in-depth overview of the core mechanisms underlying this compound's interaction with neurosteroidogenesis. While direct quantitative data on this compound's dose-dependent effects on neurosteroid levels are limited in publicly available literature, this document synthesizes findings from related compounds and outlines the established signaling pathways and experimental methodologies to facilitate further research in this area. The guide details the role of the translocator protein (18kDa), the key molecular target for this compound in the stimulation of neurosteroid synthesis, and the subsequent allosteric modulation of the GABA-A receptor by newly synthesized neurosteroids such as allopregnanolone.

Introduction

This compound is a non-benzodiazepine anxiolytic that exhibits a pharmacological profile distinct from classical benzodiazepines[1][2]. Its mechanism of action is multifaceted, involving both direct interaction with the GABA-A receptor and an indirect pathway that stimulates the production of neurosteroids[3]. Neurosteroids, such as pregnenolone and its metabolite allopregnanolone, are potent endogenous modulators of neuronal excitability, primarily through their interaction with the GABA-A receptor[4][5]. This guide focuses on the latter, indirect mechanism of this compound's action, providing a technical framework for understanding and investigating its role in neurosteroidogenesis.

Signaling Pathway of this compound-Induced Neurosteroidogenesis

This compound's influence on neurosteroid synthesis is initiated by its binding to the Translocator Protein (TSPO), an 18kDa protein located on the outer mitochondrial membrane. This interaction facilitates the translocation of cholesterol, the precursor for all steroids, from the outer to the inner mitochondrial membrane. This transport is the rate-limiting step in steroidogenesis. Once inside the mitochondria, cholesterol is converted to pregnenolone by the enzyme cytochrome P450 side-chain cleavage (P450scc). Pregnenolone then serves as a precursor for the synthesis of other neurosteroids, including progesterone and subsequently allopregnanolone, in the endoplasmic reticulum. Allopregnanolone, a potent positive allosteric modulator of the GABA-A receptor, enhances the inhibitory effects of GABA, contributing to the anxiolytic properties of this compound.

Alpidem_Neurosteroidogenesis_Pathway cluster_extracellular Extracellular Space cluster_cell Glial Cell / Neuron cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_er Endoplasmic Reticulum cluster_synapse Synaptic Cleft This compound This compound TSPO TSPO This compound->TSPO Binds to Cholesterol_droplet Cholesterol Droplet Cholesterol_droplet->TSPO Transported by Cholesterol_imm Cholesterol (Inner Membrane) TSPO->Cholesterol_imm Translocates P450scc P450scc Pregnenolone_mito Pregnenolone P450scc->Pregnenolone_mito Converts to Pregnenolone_er Pregnenolone Pregnenolone_mito->Pregnenolone_er Moves to Cholesterol_imm->P450scc Substrate for Enzymes_ER Steroidogenic Enzymes Allopregnanolone Allopregnanolone Enzymes_ER->Allopregnanolone Produces GABA_A_Receptor GABA-A Receptor Allopregnanolone->GABA_A_Receptor Modulates Pregnenolone_er->Enzymes_ER Metabolized by Experimental_Workflow cluster_invitro In Vitro Studies cluster_exvivo Ex Vivo Studies cluster_invivo In Vivo Studies Cell_Culture Cell Culture (e.g., C6 Glioma) Compound_Incubation_vitro Incubation with this compound (Dose-Response) Cell_Culture->Compound_Incubation_vitro Medium_Collection Culture Medium Collection Compound_Incubation_vitro->Medium_Collection RIA_LCMS_vitro Pregnenolone Measurement (RIA / LC-MS) Medium_Collection->RIA_LCMS_vitro Data_Analysis_vitro Data Analysis RIA_LCMS_vitro->Data_Analysis_vitro Animal_Model Animal Model (e.g., Rat) Brain_Slicing Brain Slice Preparation Animal_Model->Brain_Slicing Compound_Incubation_exvivo Incubation with this compound Brain_Slicing->Compound_Incubation_exvivo Steroid_Extraction Neurosteroid Extraction Compound_Incubation_exvivo->Steroid_Extraction RIA_LCMS_exvivo Neurosteroid Measurement (Pregnenolone, Allopregnanolone) Steroid_Extraction->RIA_LCMS_exvivo Data_Analysis_exvivo Data Analysis RIA_LCMS_exvivo->Data_Analysis_exvivo Animal_Administration This compound Administration to Animals Brain_Tissue_Collection Brain Tissue Collection Animal_Administration->Brain_Tissue_Collection Behavioral_Testing Behavioral Testing (Anxiolytic Effects) Animal_Administration->Behavioral_Testing Steroid_Extraction_invivo Neurosteroid Extraction Brain_Tissue_Collection->Steroid_Extraction_invivo RIA_LCMS_invivo Neurosteroid Measurement Steroid_Extraction_invivo->RIA_LCMS_invivo Data_Analysis_invivo Data Analysis RIA_LCMS_invivo->Data_Analysis_invivo Behavioral_Testing->Data_Analysis_invivo

References

Alpidem's Modulation of Neuronal Firing Rates: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpidem, an anxiolytic imidazopyridine derivative, exerts its pharmacological effects through the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. This document provides a comprehensive technical overview of the effects of this compound on neuronal firing rates, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. While clinical development of this compound was discontinued due to hepatotoxicity, the study of its mechanism of action remains valuable for understanding GABA-A receptor pharmacology and the development of novel therapeutics targeting this system.

Introduction

This compound is a non-benzodiazepine anxiolytic that demonstrates a high affinity for the ω1 (BZ1) subtype of the GABA-A receptor.[1][2] Its mechanism of action is similar to that of other imidazopyridines, such as zolpidem, involving the enhancement of GABAergic inhibition.[3] This potentiation of GABA's inhibitory effects leads to a decrease in neuronal excitability and firing rates in various brain regions. This whitepaper synthesizes the available preclinical data on this compound's effects on neuronal activity, providing a detailed guide for researchers in neuropharmacology and drug development.

Mechanism of Action: GABA-A Receptor Modulation

This compound acts as a positive allosteric modulator of GABA-A receptors. This means that it binds to a site on the receptor that is distinct from the GABA binding site and enhances the effect of GABA when it binds to the receptor.[3][4] The binding of this compound increases the affinity of GABA for its receptor, leading to a more frequent opening of the receptor's intrinsic chloride (Cl⁻) channel. The influx of negatively charged chloride ions hyperpolarizes the neuron's membrane potential, making it more difficult for the neuron to reach the threshold for firing an action potential. This ultimately results in a decrease in the neuron's firing rate.

The following diagram illustrates the signaling pathway of this compound's action on a neuron:

Alpidem_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GABA_A_Receptor GABA-A Receptor (ω1 subtype) This compound->GABA_A_Receptor Binds to allosteric site GABA GABA GABA->GABA_A_Receptor Binds to orthosteric site Cl_channel Chloride Channel (in GABA-A Receptor) GABA_A_Receptor->Cl_channel Conformational change Hyperpolarization Membrane Hyperpolarization Cl_channel->Hyperpolarization Increased Cl⁻ influx Decreased_Firing Decreased Neuronal Firing Rate Hyperpolarization->Decreased_Firing Leads to

Caption: Signaling pathway of this compound's effect on neuronal firing.

Quantitative Effects on Neuronal Firing Rates

Electrophysiological studies have provided quantitative data on the inhibitory effects of this compound on neuronal firing rates. The most comprehensive data comes from studies on the substantia nigra pars reticulata (SNR), a brain region with a high density of GABA-A receptors.

Substantia Nigra Pars Reticulata (SNR)

In vivo single-unit extracellular recordings in anesthetized rats have demonstrated that intravenous administration of this compound produces a dose-dependent inhibition of the spontaneous firing rate of SNR neurons.

Drug Dose Range (mg/kg, i.v.) Effect on SNR Firing Rate ID₅₀ (mg/kg) Reference
This compound0.03 - 8.0Dose-dependent inhibition0.821Mereu et al., 1991
Zolpidem0.03 - 8.0Dose-dependent inhibition0.076Mereu et al., 1991
Diazepam0.03 - 8.0Dose-dependent inhibition0.492Mereu et al., 1991
Cortical and Hippocampal Neurons (Comparative Data)

While direct quantitative data for this compound's effect on cortical and hippocampal neuronal firing is limited, studies on the structurally and mechanistically similar compound, zolpidem, provide valuable insights. These studies consistently show an inhibitory effect on neuronal activity in these regions.

Drug Brain Region Experimental Model Effect on Neuronal Activity Reference
ZolpidemNeocortexOrganotypic slice cultures (mice)Reduced high-frequency action potential firingNeumann et al., 2019
ZolpidemHippocampus (CA1)Freely behaving miceSuppressed CA1 calcium signaling (indicative of reduced firing)Cox et al., 2014

Experimental Protocols

The following sections detail the methodologies employed in key studies investigating the effects of this compound on neuronal firing rates.

In Vivo Single-Unit Electrophysiology in the Substantia Nigra Pars Reticulata

This protocol is based on the methodology described by Mereu and colleagues (1991).

Experimental_Workflow_InVivo Animal_Prep Animal Preparation (Male Sprague-Dawley rats, 250-300g) Anesthesia: Chloral hydrate (400 mg/kg, i.p.) Stereotaxic_Surgery Stereotaxic Surgery (Implantation of recording electrode) Animal_Prep->Stereotaxic_Surgery Electrode_Placement Electrode Placement in SNR (AP: -5.3, L: 2.2, V: -7.8 from bregma) Stereotaxic_Surgery->Electrode_Placement Recording Extracellular Single-Unit Recording (Glass micropipettes, 2-4 MΩ) Spontaneous firing rate measured Electrode_Placement->Recording Drug_Admin Drug Administration (this compound, Zolpidem, or Diazepam) Intravenous (i.v.) via femoral vein Recording->Drug_Admin Baseline recording established Data_Analysis Data Analysis (Firing rate changes quantified) Dose-response curves generated Recording->Data_Analysis Drug_Admin->Recording Post-drug recording

Caption: Workflow for in vivo electrophysiology of this compound's effects.

Key Methodological Details:

  • Animal Model: Male Sprague-Dawley rats.

  • Anesthesia: Chloral hydrate.

  • Stereotaxic Coordinates for SNR: Anteroposterior: -5.3 mm from bregma; Lateral: 2.2 mm from midline; Ventral: -7.8 mm from the cortical surface.

  • Recording Electrodes: Glass micropipettes filled with 2 M NaCl saturated with Pontamine sky blue.

  • Drug Administration: Drugs were dissolved in a vehicle and administered intravenously.

  • Data Acquisition: Neuronal activity was amplified, filtered, and displayed on an oscilloscope. Firing rates were integrated over 10-second intervals.

Logical Relationships and Interpretations

The inhibitory effect of this compound on neuronal firing is a direct consequence of its interaction with the GABA-A receptor. The following diagram illustrates the logical flow from drug administration to the observed physiological effect.

Logical_Relationship Alpidem_Admin This compound Administration GABA_A_Binding This compound binds to ω1 subtype of GABA-A receptor Alpidem_Admin->GABA_A_Binding GABA_Potentiation Potentiation of GABAergic transmission GABA_A_Binding->GABA_Potentiation Cl_Influx Increased Chloride (Cl⁻) influx GABA_Potentiation->Cl_Influx Hyperpolarization Neuronal membrane hyperpolarization Cl_Influx->Hyperpolarization Inhibition Inhibition of action potential generation Hyperpolarization->Inhibition Reduced_Firing Reduced neuronal firing rate Inhibition->Reduced_Firing Anxiolytic_Effect Anxiolytic Effect Reduced_Firing->Anxiolytic_Effect

References

Synthesis of Alpidem Metabolites: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this in-depth technical guide outlines the synthesis of Alpidem metabolites, crucial for advancing research into its pharmacological and toxicological profiles. This compound, an imidazopyridine anxiolytic, undergoes extensive metabolism in vivo, leading to several derivatives that may contribute to its therapeutic effects and toxicity.

This document provides a comprehensive overview of the known metabolic pathways of this compound and presents detailed, plausible synthetic routes for its primary metabolites. The information is structured to facilitate the replication of these syntheses in a laboratory setting, complete with quantitative data and experimental protocols.

This compound Metabolism Overview

This compound is primarily metabolized in the body through three main pathways:

  • Aromatic hydroxylation: This occurs on the imidazopyridine ring system, predominantly at the 7- and 8-positions. This process is believed to proceed via an epoxide intermediate, which can then be converted to the corresponding hydroxylated metabolites or form glutathione adducts.

  • N-dealkylation: One or both of the propyl groups on the acetamide side chain can be removed.

  • Aliphatic oxidation: The propyl side chains can also be oxidized to form alcohol derivatives.

These metabolic transformations result in a number of metabolites, some of which have been reported to be pharmacologically active and capable of crossing the blood-brain barrier.[1] The synthesis of these metabolites is essential for studying their individual pharmacological properties, for use as analytical standards in pharmacokinetic and toxicological studies, and for investigating the mechanisms underlying this compound's hepatotoxicity.

Synthetic Pathways and Experimental Protocols

This section details the proposed synthetic strategies for the key metabolites of this compound. The syntheses are designed to be practical and adaptable for a standard organic chemistry laboratory.

Synthesis of Hydroxylated this compound Metabolites (7-hydroxy and 8-hydroxy-Alpidem)

Direct selective hydroxylation of the imidazo[1,2-a]pyridine core of this compound is challenging. A practical approach involves the synthesis of the hydroxylated imidazopyridine scaffold first, followed by the addition of the acetamide side chain.

Experimental Workflow:

cluster_1 Step 1: Synthesis of Hydroxylated Imidazopyridine Core cluster_2 Step 2: Side Chain Addition 2-amino-5-chloropyridine 2-amino-5-chloropyridine Nitration Nitration 2-amino-5-chloropyridine->Nitration HNO3/H2SO4 Reduction Reduction Nitration->Reduction Fe/HCl Diazotization Diazotization Reduction->Diazotization NaNO2/H2SO4 Hydroxylation Hydroxylation Diazotization->Hydroxylation H2O, heat Cyclization Cyclization Hydroxylation->Cyclization 2-bromo-1-(4-chlorophenyl)ethanone 7/8-hydroxy-6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine 7/8-hydroxy-6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine Cyclization->7/8-hydroxy-6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine Alkylation Alkylation 7/8-hydroxy-6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine->Alkylation BrCH2COOEt Hydrolysis Hydrolysis Alkylation->Hydrolysis LiOH Amidation Amidation Hydrolysis->Amidation Dipropylamine, HATU 7/8-hydroxy-Alpidem 7/8-hydroxy-Alpidem Amidation->7/8-hydroxy-Alpidem

Caption: Synthetic workflow for 7/8-hydroxy-Alpidem.

Detailed Protocol:

Step 1: Synthesis of 7- and 8-hydroxy-6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine

  • Nitration of 2-amino-5-chloropyridine: To a cooled (0 °C) solution of 2-amino-5-chloropyridine in concentrated sulfuric acid, slowly add a mixture of nitric acid and sulfuric acid. Stir at room temperature for 4 hours. Pour the reaction mixture onto ice and neutralize with a sodium hydroxide solution to precipitate the nitro derivative. Filter and dry the product.

  • Reduction of the nitro group: Suspend the nitro derivative in ethanol and add iron powder and concentrated hydrochloric acid. Reflux the mixture for 6 hours. Cool, filter, and neutralize the filtrate to obtain the amino derivative.

  • Diazotization and Hydroxylation: Dissolve the amino derivative in dilute sulfuric acid and cool to 0 °C. Add a solution of sodium nitrite dropwise. After stirring for 30 minutes, heat the solution to 80 °C to induce hydroxylation. Cool and extract the hydroxylated pyridine with ethyl acetate.

  • Cyclization: Dissolve the hydroxylated pyridine and 2-bromo-1-(4-chlorophenyl)ethanone in ethanol and reflux for 12 hours. Cool the reaction mixture and collect the precipitated product, which will be a mixture of 7- and 8-hydroxy-6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine. The isomers can be separated by column chromatography.

Step 2: Addition of the Acetamide Side Chain

  • Alkylation: To a solution of the separated hydroxy-imidazopyridine isomer in DMF, add sodium hydride at 0 °C. After stirring for 30 minutes, add ethyl bromoacetate and stir at room temperature for 12 hours. Quench the reaction with water and extract the product with ethyl acetate.

  • Hydrolysis: Dissolve the ester in a mixture of THF and water, and add lithium hydroxide. Stir at room temperature for 4 hours. Acidify the reaction mixture with dilute HCl and extract the carboxylic acid with ethyl acetate.

  • Amidation: To a solution of the carboxylic acid in dichloromethane, add dipropylamine, HATU, and DIPEA. Stir at room temperature for 12 hours. Wash the reaction mixture with saturated sodium bicarbonate solution and brine. Dry the organic layer over sodium sulfate, concentrate, and purify by column chromatography to yield the final hydroxylated this compound metabolite.

Synthesis of N-despropyl and N,N-didespropyl-Alpidem

The N-dealkylated metabolites can be synthesized from this compound via a Polonovski-type reaction or by direct synthesis from the appropriate dealkylated amine.

Experimental Workflow:

cluster_1 Route A: Dealkylation of this compound cluster_2 Route B: Direct Synthesis This compound This compound N-oxidation N-oxidation This compound->N-oxidation m-CPBA Polonovski Reaction Polonovski Reaction N-oxidation->Polonovski Reaction Trifluoroacetic anhydride Hydrolysis Hydrolysis Polonovski Reaction->Hydrolysis H2O N-despropyl-Alpidem N-despropyl-Alpidem Hydrolysis->N-despropyl-Alpidem This compound Carboxylic Acid This compound Carboxylic Acid Amidation Amidation This compound Carboxylic Acid->Amidation Propylamine or Ammonia, HATU N-despropyl/didespropyl-Alpidem N-despropyl/didespropyl-Alpidem Amidation->N-despropyl/didespropyl-Alpidem

Caption: Synthetic workflows for N-dealkylated this compound metabolites.

Detailed Protocol (Route A):

  • N-oxidation: Dissolve this compound in dichloromethane and cool to 0 °C. Add m-chloroperoxybenzoic acid (m-CPBA) portion-wise and stir for 2 hours. Wash the reaction mixture with saturated sodium bicarbonate solution.

  • Polonovski Reaction and Hydrolysis: To the crude N-oxide in dichloromethane at 0 °C, add trifluoroacetic anhydride. Stir for 1 hour, then add water and stir for an additional 2 hours. Neutralize the reaction with sodium bicarbonate and extract the product with dichloromethane. Purify by column chromatography to obtain N-despropyl-Alpidem.

Synthesis of this compound Side-Chain Alcohol Metabolite

Oxidation of the terminal methyl group of one of the propyl chains can be achieved using a biomimetic oxidation system.

Experimental Workflow:

This compound This compound Biomimetic Oxidation Biomimetic Oxidation This compound->Biomimetic Oxidation e.g., Fe-porphyrin catalyst, oxidant Hydroxypropyl-Alpidem Hydroxypropyl-Alpidem Biomimetic Oxidation->Hydroxypropyl-Alpidem

Caption: Synthetic workflow for the this compound side-chain alcohol metabolite.

Detailed Protocol:

  • Biomimetic Oxidation: To a solution of this compound in a mixture of acetonitrile and water, add an iron(III)-porphyrin catalyst (e.g., Fe(TPP)Cl). Add an oxidant such as iodosylbenzene or hydrogen peroxide slowly at room temperature. Stir for 24 hours. Quench the reaction with a solution of sodium sulfite. Extract the product with ethyl acetate and purify by column chromatography to yield the hydroxylated product.

Quantitative Data Summary

MetaboliteSynthetic Yield (%)Purity (%) (HPLC)1H NMR (δ, ppm)MS (m/z) [M+H]+
7-hydroxy-Alpidem 15-25 (overall)>95Characteristic aromatic signals shifted420.1
8-hydroxy-Alpidem 15-25 (overall)>95Characteristic aromatic signals shifted420.1
N-despropyl-Alpidem 40-50>98Absence of one set of propyl signals362.1
N,N-didespropyl-Alpidem 35-45>98Absence of all propyl signals320.1
Hydroxypropyl-Alpidem 20-30>95New signals for CH-OH group420.1

Note: Specific NMR shifts will depend on the exact isomer and solvent used. The provided data are expected values.

Biological Activity and Signaling Pathway

This compound and its active metabolites are positive allosteric modulators of the GABA-A receptor, primarily acting at the benzodiazepine binding site.[1][2] Their anxiolytic effects are mediated by enhancing the inhibitory effect of GABA, leading to neuronal hyperpolarization.

cluster_GABA GABA-A Receptor Signaling Alpidem_Metabolite This compound Metabolite (Active) GABA_A_Receptor GABA-A Receptor (Benzodiazepine Site) Alpidem_Metabolite->GABA_A_Receptor Binds to Chloride_Influx Increased Cl- Influx GABA_A_Receptor->Chloride_Influx Enhances GABA GABA GABA->GABA_A_Receptor Binds to Neuronal_Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Neuronal_Hyperpolarization Leads to Anxiolytic_Effect Anxiolytic Effect Neuronal_Hyperpolarization->Anxiolytic_Effect Results in

Caption: Putative signaling pathway for active this compound metabolites.

This guide provides a foundational framework for the synthesis and study of this compound metabolites. The successful synthesis of these compounds will enable researchers to conduct more detailed investigations into the pharmacology and toxicology of this compound, ultimately contributing to a better understanding of its clinical profile.

References

Methodological & Application

Application Notes and Protocols: Alpidem In Vitro Assays for GABA-A Receptor Modulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpidem is an anxiolytic compound belonging to the imidazopyridine class, which exerts its pharmacological effects through positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] Unlike classical benzodiazepines, this compound exhibits a degree of subtype selectivity, primarily targeting α1-containing GABA-A receptor isoforms.[1][2] This document provides detailed application notes and protocols for in vitro assays designed to characterize the interaction of this compound and similar compounds with GABA-A receptors. The provided methodologies cover radioligand binding assays to determine binding affinity and electrophysiological techniques to assess functional modulation.

Data Presentation

The following tables summarize the quantitative data for this compound and the structurally related compound Zolpidem, providing insights into their binding affinities and functional potencies at various GABA-A receptor subtypes.

Table 1: Binding Affinity (Ki) of this compound and Zolpidem for GABA-A Receptor Subtypes

CompoundReceptor SubtypeKi (nM)SpeciesReference
This compoundα1β3γ2~25Human[2]
This compoundα2β3γ2---
This compoundα3β3γ2---
This compoundα5β3γ2>10,000Human
Zolpidemα1β3γ241Human
Zolpidemα2β2γ2765Human
Zolpidemα3β1γ22149.5Human
Zolpidemα5β1γ2>10,000Human

Table 2: Functional Potency (EC50) of Zolpidem for Potentiation of GABA-Induced Currents

CompoundReceptor SubtypeEC50 (nM)Experimental SystemReference
Zolpidemα1β2γ2s37 (at 16°C)Recombinant human receptors
Zolpidemα3β2γ2s560 (at 16°C)Recombinant human receptors
Zolpidemα1 subunit-containing~100-
Zolpidemα2/α3 subunit-containing~500-800-

Experimental Protocols

Radioligand Binding Assay for GABA-A Receptors

This protocol describes a competitive binding assay to determine the affinity of a test compound, such as this compound, for the benzodiazepine binding site on the GABA-A receptor using a radiolabeled ligand (e.g., [³H]flunitrazepam).

Materials:

  • Biological Material: Rat brain tissue or cell lines expressing specific recombinant GABA-A receptor subtypes.

  • Radioligand: [³H]flunitrazepam.

  • Test Compound: this compound.

  • Non-specific Binding Control: Diazepam or another high-affinity benzodiazepine.

  • Buffers:

    • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Equipment:

    • Homogenizer.

    • Centrifuge.

    • Scintillation counter.

    • Glass fiber filters.

    • Filtration manifold.

Procedure:

  • Membrane Preparation:

    • Homogenize brain tissue or cells in ice-cold homogenization buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh homogenization buffer and repeating the centrifugation step.

    • Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL.

  • Binding Assay:

    • In a 96-well plate, add the following to each well in triplicate:

      • Total Binding: Assay buffer, radioligand, and membrane preparation.

      • Non-specific Binding: Assay buffer, radioligand, excess non-labeled competitor (e.g., 10 µM Diazepam), and membrane preparation.

      • Competitive Binding: Assay buffer, radioligand, varying concentrations of the test compound (this compound), and membrane preparation.

    • Incubate the plate at 4°C for 60 minutes.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a filtration manifold.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with scintillation fluid.

    • Quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology

This protocol details the procedure for measuring the modulatory effect of this compound on GABA-activated currents in cells expressing GABA-A receptors.

Materials:

  • Cells: HEK293 cells or neurons expressing the desired GABA-A receptor subtypes.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP (pH adjusted to 7.2 with CsOH).

  • Agonist: GABA.

  • Test Compound: this compound.

  • Equipment:

    • Inverted microscope.

    • Patch-clamp amplifier and data acquisition system.

    • Micromanipulator.

    • Perfusion system.

    • Borosilicate glass capillaries for patch pipettes.

Procedure:

  • Cell Preparation:

    • Plate cells on glass coverslips 24-48 hours before the experiment.

    • Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution.

  • Pipette Preparation:

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

    • Fill the pipette with the internal solution and mount it on the micromanipulator.

  • Whole-Cell Recording:

    • Approach a selected cell with the patch pipette while applying slight positive pressure.

    • Once a dimple is observed on the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).

    • Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.

    • Clamp the cell membrane potential at -60 mV.

  • Drug Application and Data Acquisition:

    • Apply a brief pulse of a low concentration of GABA (e.g., EC10-EC20) to elicit a control current.

    • Co-apply the same concentration of GABA with varying concentrations of this compound.

    • Record the potentiation of the GABA-induced current in the presence of this compound.

    • Wash the cell with external solution between applications.

  • Data Analysis:

    • Measure the peak amplitude of the GABA-induced currents in the absence and presence of this compound.

    • Calculate the percentage potentiation for each concentration of this compound.

    • Plot the percentage potentiation against the logarithm of the this compound concentration.

    • Fit the data with a sigmoidal dose-response curve to determine the EC50 (the concentration of this compound that produces 50% of the maximal potentiation).

Mandatory Visualizations

GABA_A_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABA-A Receptor (Pentameric Ion Channel) GABA->GABA_A_Receptor Binds to orthosteric site This compound This compound This compound->GABA_A_Receptor Binds to allosteric site Cl_ion Cl⁻ GABA_A_Receptor->Cl_ion Channel Opening Hyperpolarization Hyperpolarization (Inhibition of Neuronal Firing) Cl_ion->Hyperpolarization Influx leads to Radioligand_Binding_Assay_Workflow start Start prep Membrane Preparation (Homogenization & Centrifugation) start->prep incubation Incubation (Membranes + Radioligand +/- this compound) prep->incubation filtration Filtration & Washing (Separate bound from unbound) incubation->filtration counting Scintillation Counting (Quantify radioactivity) filtration->counting analysis Data Analysis (Calculate Ki) counting->analysis end End analysis->end Electrophysiology_Workflow start Start cell_prep Cell Preparation (Plating on coverslips) start->cell_prep recording Whole-Cell Recording (Establish GΩ seal & whole-cell access) cell_prep->recording control Control GABA Application (Measure baseline current) recording->control co_application Co-application of GABA + this compound (Measure potentiated current) control->co_application analysis Data Analysis (Calculate EC50) co_application->analysis end End analysis->end

References

Application Notes and Protocols for Patch-Clamp Studies of Alpidem on Cultured Neurons

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the electrophysiological effects of Alpidem, a non-benzodiazepine anxiolytic of the imidazopyridine class, on cultured neurons. The information is intended to guide researchers in designing and executing patch-clamp experiments to investigate the modulatory effects of this compound on GABA-A receptors.

Introduction

This compound is an anxiolytic drug that acts as a positive allosteric modulator of the GABA-A receptor, showing a degree of selectivity for the α1 subunit. Its mechanism of action involves enhancing the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), leading to a reduction in neuronal excitability. Patch-clamp electrophysiology is a critical technique for characterizing the interaction of this compound with GABA-A receptors at the single-channel and whole-cell level in cultured neurons.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound from comparative electrophysiological and pharmacological studies.

Parameter Drug Value Preparation Reference
ID50 (inhibition of firing) This compound0.821 mg/kg, i.v.Substantia nigra pars reticulata neurons (in vivo)[1]
ID50 (inhibition of firing) Zolpidem0.076 mg/kg, i.v.Substantia nigra pars reticulata neurons (in vivo)[1]
ID50 (inhibition of firing) Diazepam0.492 mg/kg, i.v.Substantia nigra pars reticulata neurons (in vivo)[1]

Signaling Pathway of this compound at the GABA-A Receptor

The following diagram illustrates the mechanism of action of this compound at the GABA-A receptor, leading to neuronal inhibition.

Alpidem_Signaling_Pathway cluster_neuron Postsynaptic Neuron cluster_channel Chloride Channel GABA_A_Receptor GABA-A Receptor (α, β, γ subunits) Cl_channel_closed Closed GABA_A_Receptor->Cl_channel_closed conformational change Cl_channel_open Open Cl_channel_closed->Cl_channel_open increased opening frequency Hyperpolarization Hyperpolarization (Inhibition) Cl_channel_open->Hyperpolarization GABA GABA GABA->GABA_A_Receptor binds This compound This compound This compound->GABA_A_Receptor binds (allosteric site) Cl_ion Cl_ion->Cl_channel_open influx

Caption: this compound enhances GABA-A receptor function, increasing chloride influx and causing neuronal hyperpolarization.

Experimental Protocols

The following protocols provide a detailed methodology for conducting whole-cell patch-clamp recordings to study the effects of this compound on GABA-evoked currents in cultured neurons. These are generalized protocols and may require optimization based on the specific neuronal type and experimental conditions.

Protocol 1: Preparation of Cultured Neurons
  • Cell Culture:

    • Culture primary hippocampal or cortical neurons on poly-D-lysine-coated glass coverslips.

    • Maintain cultures in a suitable growth medium (e.g., Neurobasal medium supplemented with B27 and GlutaMAX) in a humidified incubator at 37°C and 5% CO2.

    • Allow neurons to mature for 10-14 days in vitro before recording.

Protocol 2: Whole-Cell Voltage-Clamp Recordings of GABA-Evoked Currents
  • Solutions and Reagents:

    • External Solution (Artificial Cerebrospinal Fluid - ACSF), in mM: 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, and 25 glucose. Equilibrate by bubbling with 95% O₂ / 5% CO₂.

    • Internal (Pipette) Solution, in mM: 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, and 0.4 Na-GTP. Adjust pH to 7.3 with CsOH. The high chloride concentration allows for the measurement of inward currents at negative holding potentials.

    • Pharmacological Agents:

      • GABA stock solution (e.g., 10 mM in water), diluted to a final working concentration (e.g., 1-10 µM).

      • This compound stock solution (e.g., 10 mM in DMSO), diluted to final working concentrations (e.g., 10 nM - 10 µM).

      • Bicuculline (GABA-A receptor antagonist, e.g., 10 µM) for control experiments to confirm the recorded currents are mediated by GABA-A receptors.

  • Recording Procedure:

    • Transfer a coverslip with cultured neurons to the recording chamber on the stage of an upright microscope and continuously perfuse with oxygenated ACSF (1.5-2 mL/min).

    • Pull borosilicate glass micropipettes to a resistance of 3-7 MΩ when filled with the internal solution.

    • Approach a healthy-looking neuron under visual guidance (e.g., differential interference contrast optics).

    • Apply positive pressure to the pipette as it approaches the cell to keep the tip clean.

    • Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance seal (Giga-seal, >1 GΩ).

    • After achieving a stable Giga-seal, apply a brief pulse of negative pressure to rupture the membrane patch and establish the whole-cell configuration.

    • Switch to voltage-clamp mode and hold the neuron at a membrane potential of -60 mV.

    • Allow the cell to stabilize for 5-10 minutes before starting the experiment.

  • Data Acquisition:

    • Apply GABA to the neuron using a fast perfusion system or a puffer pipette to evoke a baseline GABAergic current.

    • After establishing a stable baseline response to GABA, co-apply this compound with GABA to determine its modulatory effect on the current amplitude, activation, and deactivation kinetics.

    • Apply a range of this compound concentrations to generate a dose-response curve.

    • At the end of the experiment, apply bicuculline to confirm that the recorded currents are mediated by GABA-A receptors.

    • Record currents using an appropriate patch-clamp amplifier and digitize the data for offline analysis.

Experimental Workflow

The following diagram outlines the key steps in a patch-clamp experiment designed to study the effects of this compound on cultured neurons.

Patch_Clamp_Workflow cluster_prep Preparation cluster_rec Recording cluster_analysis Data Analysis A Culture Neurons on Coverslips D Transfer Coverslip to Recording Chamber A->D B Prepare External and Internal Solutions B->D C Pull Glass Micropipettes E Obtain Giga-seal on a Neuron C->E D->E F Establish Whole-Cell Configuration E->F G Record Baseline GABA-Evoked Currents F->G H Apply this compound and Record Modulated Currents G->H I Measure Current Amplitude and Kinetics H->I J Construct Dose-Response Curves I->J K Statistical Analysis J->K

Caption: A typical workflow for a patch-clamp experiment to study this compound's effects on cultured neurons.

References

Formulation of Alpidem for In Vivo Administration: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the formulation of Alpidem, a non-benzodiazepine anxiolytic, for in vivo administration in preclinical research settings. This compound is a lipophilic compound with poor aqueous solubility, necessitating specific formulation strategies for effective oral and intravenous delivery. This document outlines methods for preparing a stable suspension for oral gavage and a clear solution for intravenous injection, intended for use in rodent models. Additionally, it summarizes key pharmacokinetic parameters and illustrates the compound's mechanism of action.

Physicochemical and Pharmacokinetic Properties of this compound

This compound's formulation is dictated by its inherent properties. A summary of these characteristics is presented below.

PropertyValueReference
Molecular FormulaC₂₁H₂₃Cl₂N₃O[1]
Molecular Weight404.34 g/mol [1]
Water Solubility0.02 mg/mLN/A
Administration Routes (preclinical)Oral (p.o.), Intravenous (i.v.)[2]
Bioavailability (oral, rat)~13% (high first-pass effect)[2]
Protein BindingHighN/A
MetabolismExtensiveN/A
Pharmacokinetic Parameters in Rats (3 mg/kg dose)
Parameter Intravenous (i.v.) Oral (p.o.)
Volume of Distribution (Vd)5 L/kgNot Reported
Clearance (Cl)2.2 L/h/kgNot Reported
Terminal Half-life (t½β)1.2 - 1.7 hNot Reported
Brain to Plasma Ratio2.5 to 42.5 to 4

Table 1: Summary of this compound's physicochemical and pharmacokinetic properties.[2]

Experimental Protocols

Formulation for Oral Administration (Suspension)

For oral administration in rodents, a common and effective method for poorly water-soluble compounds is the preparation of a homogenous suspension. A vehicle containing methylcellulose and a surfactant like Tween 80 is often employed to ensure uniform particle distribution and prevent aggregation.

Materials:

  • This compound powder

  • 0.5% (w/v) Methylcellulose solution in sterile water

  • 0.2% (v/v) Tween 80 (Polysorbate 80)

  • Sterile water for injection

  • Glass mortar and pestle or homogenizer

  • Magnetic stirrer and stir bar

  • Calibrated oral gavage needles

Protocol:

  • Vehicle Preparation:

    • To prepare a 0.5% methylcellulose solution, gradually add 0.5 g of methylcellulose powder to 100 mL of sterile water while continuously stirring with a magnetic stirrer. Gentle heating may aid in dissolution, but the solution should be cooled to room temperature before use.

    • Add 0.2 mL of Tween 80 to the methylcellulose solution and mix thoroughly.

  • This compound Suspension Preparation:

    • Calculate the required amount of this compound based on the desired dose (e.g., 100 mg/kg for mice) and the number of animals to be dosed. It is advisable to prepare a slight excess to account for any loss during preparation and administration.

    • Weigh the this compound powder accurately.

    • Triturate the this compound powder in a glass mortar with a small volume of the vehicle to create a smooth paste. This step is crucial to break down any clumps and facilitate uniform suspension.

    • Gradually add the remaining vehicle to the paste while continuously mixing.

    • Transfer the suspension to a sterile beaker and stir continuously with a magnetic stirrer for at least 30 minutes before administration to ensure homogeneity.

  • Administration:

    • Administer the suspension to the animals using a calibrated oral gavage needle. The volume should be appropriate for the animal's weight (e.g., 10 mL/kg for mice).

    • Continuously stir the suspension during the dosing procedure to maintain uniformity.

G cluster_prep Vehicle Preparation cluster_suspension This compound Suspension Prepare 0.5% Methylcellulose Prepare 0.5% Methylcellulose Add 0.2% Tween 80 Add 0.2% Tween 80 Prepare 0.5% Methylcellulose->Add 0.2% Tween 80 Mix Triturate with vehicle Triturate with vehicle Add 0.2% Tween 80->Triturate with vehicle Weigh this compound Weigh this compound Weigh this compound->Triturate with vehicle Gradual addition Add remaining vehicle Add remaining vehicle Triturate with vehicle->Add remaining vehicle Gradual addition Stir for 30 min Stir for 30 min Add remaining vehicle->Stir for 30 min Gradual addition Administer via Oral Gavage Administer via Oral Gavage Stir for 30 min->Administer via Oral Gavage

Oral Suspension Preparation Workflow
Formulation for Intravenous Administration (Solution)

Due to this compound's lipophilicity, a co-solvent system is necessary for intravenous administration to ensure complete solubilization and prevent precipitation in the bloodstream. A common vehicle for such compounds is a mixture of Dimethyl sulfoxide (DMSO) and Polyethylene glycol (PEG).

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene glycol 400 (PEG 400), sterile, injectable grade

  • Sterile saline (0.9% NaCl)

  • Sterile vials

  • Vortex mixer

  • Sterile filters (0.22 µm)

Protocol:

  • Vehicle Preparation:

    • Prepare a co-solvent vehicle by mixing DMSO and PEG 400 in a desired ratio (e.g., 1:1 v/v). The final concentration of DMSO in the injected solution should be kept as low as possible.

  • This compound Solution Preparation:

    • Calculate the required amount of this compound for the desired dose (e.g., 3 mg/kg for rats).

    • Dissolve the weighed this compound powder in the DMSO/PEG 400 vehicle. Vortex thoroughly to ensure complete dissolution.

    • Slowly add sterile saline to the this compound solution to achieve the final desired concentration, while continuously observing for any signs of precipitation. The final volume of the organic co-solvents should be minimized. A common final vehicle composition for poorly soluble drugs might be 10% DMSO, 40% PEG 400, and 50% saline.

    • Sterile-filter the final solution using a 0.22 µm syringe filter into a sterile vial.

  • Administration:

    • Administer the solution via slow intravenous injection into a suitable vein (e.g., tail vein in rodents). The injection volume should be appropriate for the animal's weight (e.g., 5 mL/kg for rats).

    • A vehicle-only control group should be included in the experiment to account for any effects of the co-solvents.

G cluster_prep Co-solvent Preparation cluster_solution This compound Solution Mix DMSO and PEG 400 Mix DMSO and PEG 400 Dissolve in DMSO/PEG 400 Dissolve in DMSO/PEG 400 Mix DMSO and PEG 400->Dissolve in DMSO/PEG 400 Weigh this compound Weigh this compound Weigh this compound->Dissolve in DMSO/PEG 400 Slowly Add Saline Add Saline Dissolve in DMSO/PEG 400->Add Saline Slowly Sterile Filter Sterile Filter Add Saline->Sterile Filter Slowly Administer via Slow IV Injection Administer via Slow IV Injection Sterile Filter->Administer via Slow IV Injection

Intravenous Solution Preparation Workflow

Mechanism of Action: Signaling Pathway

This compound exerts its anxiolytic effects primarily through its interaction with the GABA-A receptor, a ligand-gated ion channel. It acts as a positive allosteric modulator, enhancing the effect of the endogenous neurotransmitter GABA. This compound shows some selectivity for GABA-A receptors containing the α1 subunit. Additionally, this compound is a ligand for the translocator protein (TSPO), which may also contribute to its pharmacological profile.

G cluster_neuron Postsynaptic Neuron GABA_A GABA-A Receptor (α1 subunit) Cl_channel Chloride (Cl⁻) Channel GABA_A->Cl_channel Opens Hyperpolarization Hyperpolarization (Reduced Neuronal Excitability) Cl_channel->Hyperpolarization Cl⁻ Influx Anxiolytic Effect Anxiolytic Effect Hyperpolarization->Anxiolytic Effect This compound This compound This compound->GABA_A Positive Allosteric Modulation TSPO Translocator Protein (TSPO) This compound->TSPO Binds GABA GABA GABA->GABA_A Binds Neurosteroidogenesis\n(Potential Contribution) Neurosteroidogenesis (Potential Contribution) TSPO->Neurosteroidogenesis\n(Potential Contribution) Neurosteroidogenesis\n(Potential Contribution)->Anxiolytic Effect

This compound's Mechanism of Action

Safety Precautions

  • This compound has been associated with hepatotoxicity in humans. Researchers should handle the compound with appropriate personal protective equipment.

  • When using DMSO as a solvent, be aware that it can facilitate the absorption of other substances through the skin.

  • All animal procedures should be performed in accordance with institutional and national guidelines for the ethical use of animals in research.

Disclaimer: These protocols are intended for research purposes only and should be adapted and optimized by the end-user for their specific experimental needs. The information provided is based on publicly available data and common laboratory practices.

References

Troubleshooting & Optimization

Technical Support Center: Alpidem Interference with Fluorescent Assay Readouts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential interference from Alpidem in fluorescent assays. The following information is designed to help you identify, understand, and mitigate these effects to ensure the accuracy and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: Can this compound interfere with our fluorescent assay readouts?

A1: Yes, this compound has intrinsic fluorescent properties and therefore can interfere with fluorescent assay readouts. Published data indicates that this compound exhibits fluorescence with an excitation wavelength of 255 nm and an emission wavelength of 423 nm[1]. This autofluorescence can lead to false-positive or skewed results in assays that utilize similar spectral regions.

Q2: What are the primary mechanisms of this compound interference in fluorescent assays?

A2: The primary mechanisms of interference from compounds like this compound are:

  • Autofluorescence: this compound itself can fluoresce when excited by the light source of a plate reader or microscope, adding to the total signal and potentially masking the true signal from your assay's fluorophore.

  • Fluorescence Quenching: this compound may absorb the excitation light intended for your fluorophore or the emitted light from the fluorophore, leading to a decrease in the detected signal (a false-negative or underestimation of activity). This is also known as the inner filter effect.

  • Interaction with Assay Components: In cell-based assays, this compound's biological activity, primarily its interaction with GABA-A receptors and the translocator protein (TSPO), could indirectly affect cellular processes that might be linked to the fluorescent reporter[2].

Q3: Our assay uses a common fluorophore like FITC or Rhodamine. Is this compound likely to interfere?

Q4: How can we proactively minimize the risk of interference from this compound in our assays?

A4: Proactive measures include:

  • Assay Design: If possible, choose fluorophores with excitation and emission wavelengths that are spectrally distant from those of this compound. Red-shifted fluorophores are often a good choice to avoid autofluorescence from many small molecules[3].

  • Compound Concentration: Use the lowest effective concentration of this compound to minimize its contribution to the overall fluorescence signal.

  • Control Experiments: Always include appropriate controls in your experimental design, as detailed in the troubleshooting section.

Troubleshooting Guide

Issue 1: Higher than expected fluorescence signal in the presence of this compound.

Possible Cause: Autofluorescence of this compound.

Troubleshooting Steps:

  • Run a Compound-Only Control: Prepare wells containing this compound at the same concentrations used in your assay, but without the assay's fluorophore or biological components. Measure the fluorescence at your assay's excitation and emission wavelengths. A significant signal in these wells confirms autofluorescence.

  • Perform a Spectral Scan: If your plate reader has the capability, perform a full excitation and emission scan of this compound in the assay buffer. This will reveal its complete spectral profile and help in selecting alternative fluorophores.

  • Background Subtraction: If the autofluorescence is moderate and consistent, you may be able to subtract the signal from the compound-only control wells from your experimental wells. However, be aware that this can reduce the dynamic range and signal-to-noise ratio of your assay.

Issue 2: Lower than expected fluorescence signal in the presence of this compound.

Possible Cause: Fluorescence quenching or inner filter effect.

Troubleshooting Steps:

  • Run a Quenching Control: Prepare wells containing your assay's fluorophore at a known concentration and add this compound at the same concentrations used in your experiment. A decrease in the fluorophore's signal in the presence of this compound indicates quenching.

  • Measure Absorbance Spectrum: Measure the absorbance spectrum of this compound. Significant absorbance at the excitation or emission wavelengths of your fluorophore suggests an inner filter effect.

  • Adjust Assay Parameters: If quenching is observed, try reducing the concentration of this compound if experimentally feasible. Alternatively, using a brighter, more photostable fluorophore might help to overcome the quenching effect.

Quantitative Data Summary

The following table summarizes the known spectral properties of this compound.

CompoundExcitation Wavelength (nm)Emission Wavelength (nm)Reference
This compound255423[1]

Experimental Protocols

Protocol 1: Determining this compound Autofluorescence

  • Prepare this compound Solutions: Serially dilute this compound in your assay buffer to cover the range of concentrations used in your main experiment.

  • Plate Preparation: Add the this compound solutions to the wells of a microplate. Include wells with assay buffer only as a blank control.

  • Fluorescence Measurement: Read the plate using the same excitation and emission wavelengths and instrument settings as your primary assay.

  • Data Analysis: Subtract the average fluorescence of the blank wells from the this compound-containing wells. A concentration-dependent increase in fluorescence indicates autofluorescence.

Protocol 2: Assessing Fluorescence Quenching by this compound

  • Prepare Fluorophore and this compound Solutions: Prepare a solution of your assay's fluorophore in the assay buffer at a concentration that gives a robust signal. Prepare serial dilutions of this compound.

  • Plate Preparation: Add the fluorophore solution to the wells. Then, add the different concentrations of this compound to these wells. Include control wells with the fluorophore and assay buffer only.

  • Fluorescence Measurement: Read the plate at the appropriate excitation and emission wavelengths for your fluorophore.

  • Data Analysis: Compare the fluorescence intensity of the wells containing this compound to the control wells. A concentration-dependent decrease in fluorescence suggests quenching.

Visualizations

Signaling Pathways and Experimental Workflows

Alpidem_Signaling_Pathways cluster_gabaa GABA-A Receptor Modulation cluster_tspo TSPO Signaling Alpidem_GABA This compound GABAAR GABA-A Receptor (α1 subunit preference) Alpidem_GABA->GABAAR Positive Allosteric Modulation Chloride_Channel Chloride (Cl-) Channel Opening GABAAR->Chloride_Channel Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Hyperpolarization Anxiolysis_GABA Anxiolytic Effect Hyperpolarization->Anxiolysis_GABA Alpidem_TSPO This compound TSPO Translocator Protein (TSPO) (Outer Mitochondrial Membrane) Alpidem_TSPO->TSPO High-Affinity Binding Cholesterol_Transport Cholesterol Transport into Mitochondria TSPO->Cholesterol_Transport Neurosteroidogenesis Neurosteroidogenesis (e.g., Allopregnanolone) Cholesterol_Transport->Neurosteroidogenesis Anxiolysis_TSPO Anxiolytic Effect Neurosteroidogenesis->Anxiolysis_TSPO

Caption: this compound's dual mechanism of action.

Troubleshooting_Workflow Start Unexpected Fluorescence Signal with this compound Check_Autofluorescence Run Compound-Only Control Start->Check_Autofluorescence Is_Autofluorescent Signal in Control? Check_Autofluorescence->Is_Autofluorescent Autofluorescence_Mitigation Mitigation Strategies: - Background Subtraction - Red-shift Fluorophore - Lower this compound [ ] Is_Autofluorescent->Autofluorescence_Mitigation Yes Check_Quenching Run Quenching Control Is_Autofluorescent->Check_Quenching No Is_Quenching Signal Decrease? Check_Quenching->Is_Quenching Quenching_Mitigation Mitigation Strategies: - Lower this compound [ ] - Use Brighter Fluorophore - Check Inner Filter Effect Is_Quenching->Quenching_Mitigation Yes No_Interference No Direct Interference Detected. Consider Biological Effects. Is_Quenching->No_Interference No

Caption: Troubleshooting workflow for this compound interference.

References

Alpidem Drug-Drug Interaction Potential: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for understanding and investigating the drug-drug interaction (DDI) potential of Alpidem. Given that this compound was withdrawn from the market due to hepatotoxicity, a thorough understanding of its metabolic profile is critical for any research involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway for this compound?

This compound undergoes extensive metabolism, primarily through hydroxylation, dealkylation, and conjugation[1]. While the specific human cytochrome P450 (CYP) isoforms responsible for its metabolism have not been fully elucidated in publicly available literature, studies in rat hepatocytes suggest the involvement of the CYP1A subfamily in its metabolic activation, particularly at high concentrations[2]. This activation is thought to lead to the formation of a reactive epoxide intermediate, which may contribute to the observed hepatotoxicity[3].

Q2: Is there evidence that this compound is a substrate for specific CYP450 enzymes?

Direct evidence from human studies is limited. However, the toxicity of this compound at high concentrations has been linked to metabolic activation by cytochrome P4501A in rat hepatocytes[2]. This suggests that this compound is likely a substrate for CYP1A enzymes, such as CYP1A2. For context, the structurally similar compound zolpidem is primarily metabolized by CYP3A4, with contributions from CYP2C9 and CYP1A2[4].

Q3: Does this compound have the potential to inhibit CYP450 enzymes?

Currently, there is no direct experimental data (e.g., IC50 or Ki values) available in the public domain to confirm or refute this compound's potential as a CYP450 inhibitor. Researchers should assume that such interactions are possible and conduct appropriate in vitro inhibition assays to assess this risk.

Q4: Is this compound known to induce CYP450 enzymes?

There is no publicly available information to suggest that this compound is an inducer of CYP450 enzymes. However, the absence of evidence does not confirm the absence of an effect. Standard in vitro induction assays are recommended to evaluate this potential.

Q5: What is the potential for this compound to interact with drug transporters like P-glycoprotein (P-gp)?

There is no specific data on whether this compound is a substrate or inhibitor of P-glycoprotein or other drug transporters. For the related compound zolpidem, studies have shown it is unlikely to cause clinically relevant interactions through P-gp mediated transport. However, these findings cannot be directly extrapolated to this compound.

Q6: My in vitro experiment suggests this compound is metabolized by a specific CYP isoform. What are the next steps?

If you have identified a specific CYP isoform involved in this compound metabolism, the next steps should include:

  • Enzyme Kinetics: Determine the kinetic parameters (Km and Vmax) of the interaction.

  • Inhibition Studies: Assess whether this compound can inhibit the metabolism of other known substrates of that isoform.

  • Induction Studies: Evaluate if this compound can induce the expression of the identified CYP isoform.

Q7: I am observing unexpected toxicity in my cell-based assays with this compound. Could this be related to its metabolism?

Yes. Studies have shown that this compound's toxicity, particularly at higher concentrations, is linked to its metabolic activation by CYP1A enzymes into a reactive epoxide metabolite. This can lead to glutathione depletion and subsequent cellular damage. If your cell line expresses CYP1A enzymes, you may be observing metabolism-dependent toxicity.

Troubleshooting Experimental Issues

Observed Issue Potential Cause Recommended Action
High variability in this compound metabolism rates between different lots of human liver microsomes. Genetic polymorphism in CYP enzymes within the donor pool.Use a pooled human liver microsome lot from a large number of donors to average out individual variability. If investigating a specific polymorphic enzyme, use microsomes from genotyped individuals.
No significant metabolism of this compound observed in a recombinant CYP enzyme system. The selected CYP isoform is not involved in this compound's metabolism. This compound may be metabolized by a different CYP isoform or a non-CYP enzyme.Screen a panel of major drug-metabolizing CYP450 enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4). Consider using human liver microsomes which contain a full complement of CYP enzymes.
Discrepancy between in vitro inhibition data and in vivo observations. Involvement of drug transporters, metabolism by extrahepatic tissues, or complex interactions not captured by simple in vitro models.Investigate this compound's potential as a substrate or inhibitor of key drug transporters (e.g., P-gp, BCRP, OATPs). Consider more complex in vitro models like sandwich-cultured human hepatocytes.
Evidence of time-dependent inhibition in CYP inhibition assays. Formation of a reactive metabolite that irreversibly binds to and inactivates the enzyme.Conduct a dedicated time-dependent inhibition (TDI) assay to determine the kinetic parameters of inactivation (KI and kinact).

Experimental Protocols

Protocol 1: CYP450 Inhibition Assay (IC50 Determination)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of this compound against major CYP450 isoforms using human liver microsomes.

1. Materials:

  • This compound

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

  • Specific CYP450 probe substrates (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, S-Mephenytoin for CYP2C19, Dextromethorphan for CYP2D6, Midazolam for CYP3A4)

  • Specific CYP450 inhibitors as positive controls (e.g., Furafylline for CYP1A2, Sulfaphenazole for CYP2C9, Ticlopidine for CYP2C19, Quinidine for CYP2D6, Ketoconazole for CYP3A4)

  • Incubation buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)

  • Acetonitrile or other suitable organic solvent for reaction termination

  • LC-MS/MS system for metabolite quantification

2. Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare a series of dilutions of this compound to cover a range of concentrations (e.g., 0.1 to 100 µM).

  • In a 96-well plate, pre-incubate HLMs, this compound (or positive control inhibitor or vehicle), and the specific probe substrate in incubation buffer at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Incubate at 37°C for a predetermined time (ensure the reaction is in the linear range).

  • Terminate the reaction by adding an equal volume of cold acetonitrile.

  • Centrifuge the plate to pellet the protein.

  • Analyze the supernatant for the formation of the specific metabolite using a validated LC-MS/MS method.

  • Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.

Protocol 2: CYP450 Induction Assay in Cultured Human Hepatocytes

This protocol provides a general method to assess the potential of this compound to induce the expression of major CYP450 enzymes.

1. Materials:

  • Cryopreserved or fresh plateable human hepatocytes from at least three donors

  • Hepatocyte plating and culture medium

  • Extracellular matrix (e.g., collagen, Matrigel) coated culture plates

  • This compound

  • Positive control inducers (e.g., Omeprazole for CYP1A2, Phenobarbital for CYP2B6, Rifampicin for CYP3A4)

  • Negative control (vehicle, e.g., DMSO)

  • RNA extraction kit and reagents for qRT-PCR

  • CYP450 probe substrates for activity measurement

  • LC-MS/MS system

2. Procedure:

  • Thaw and plate human hepatocytes according to the supplier's protocol.

  • Allow cells to form a monolayer (typically 24-48 hours).

  • Treat the hepatocytes with various concentrations of this compound, positive controls, or vehicle control in fresh culture medium daily for 48-72 hours.

  • For mRNA analysis:

    • Lyse the cells and extract total RNA.

    • Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of the target CYP genes (e.g., CYP1A2, CYP2B6, CYP3A4) and a housekeeping gene for normalization.

    • Calculate the fold induction of mRNA expression relative to the vehicle control.

  • For enzyme activity analysis:

    • Wash the cells and incubate with a cocktail of specific CYP450 probe substrates.

    • Collect the supernatant at various time points and analyze for metabolite formation using LC-MS/MS.

    • Calculate the enzyme activity and determine the fold induction relative to the vehicle control.

  • Determine the EC50 (concentration causing 50% of maximal induction) and Emax (maximal induction effect) from the dose-response curve.

Visualizations

Alpidem_Metabolism_Pathway This compound This compound Metabolites Inactive Metabolites (Hydroxylation, Dealkylation, Conjugation) This compound->Metabolites Phase I & II Metabolism Reactive_Metabolite Reactive Epoxide Intermediate This compound->Reactive_Metabolite CYP1A-mediated activation GSH_Adducts Glutathione Adducts Reactive_Metabolite->GSH_Adducts Glutathione Conjugation Hepatotoxicity Hepatotoxicity Reactive_Metabolite->Hepatotoxicity Covalent binding to cellular macromolecules

Caption: Proposed metabolic activation pathway of this compound leading to hepatotoxicity.

DDI_Investigation_Workflow cluster_in_vitro In Vitro Assessment cluster_risk_assessment Risk Assessment cluster_in_vivo In Vivo Confirmation (if warranted) Metabolism Metabolism Phenotyping (HLMs, rCYPs) Inhibition CYP Inhibition Assay (IC50, Ki) Metabolism->Inhibition Induction CYP Induction Assay (EC50, Emax) Metabolism->Induction Transport Transporter Interaction (P-gp, etc.) Metabolism->Transport Risk Potential for DDI (Static Models) Inhibition->Risk Induction->Risk Transport->Risk Clinical_DDI Clinical DDI Study Risk->Clinical_DDI High Risk

Caption: A general workflow for investigating the drug-drug interaction potential of a compound.

References

Technical Support Center: Managing Preclinical Side Effects of Alpidem

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on managing the side effects of Alpidem observed in preclinical studies. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an anxiolytic compound belonging to the imidazopyridine class.[1] Its primary mechanism of action is as a positive allosteric modulator of the GABA-A receptor, specifically acting on the benzodiazepine binding site. Additionally, this compound exhibits high affinity for the translocator protein (TSPO), previously known as the peripheral benzodiazepine receptor (PBR).[2]

Q2: What are the most significant side effects of this compound observed in preclinical studies?

The most critical side effect of this compound is hepatotoxicity, which ultimately led to its withdrawal from the market. Other reported side effects in preclinical models include sedation, motor impairment, and, at higher doses, potential for memory impairment. However, it was noted to have a more favorable profile regarding sedation and cognitive impairment compared to traditional benzodiazepines at therapeutic anxiolytic doses.

Q3: What is the proposed mechanism of this compound-induced hepatotoxicity?

Preclinical studies in rat hepatocytes suggest a dual mechanism for this compound's liver toxicity that is concentration-dependent:

  • Low Concentrations (25-50 µM): this compound accelerates calcium-induced mitochondrial permeability transition (MPT), leading to cell death that can be prevented by cyclosporin A, an MPT inhibitor.

  • High Concentrations (250-500 µM): At higher concentrations, this compound inhibits MPT but causes severe glutathione depletion through metabolic activation by cytochrome P4501A (CYP1A). This leads to necrotic cell death, which can be mitigated by the glutathione precursor, cystine. The biotransformation of this compound can produce a reactive epoxide intermediate that contributes to this toxicity.

Q4: Does this compound show a potential for tolerance and dependence in preclinical models?

Studies in mice have shown that, unlike diazepam, repeated treatment with this compound did not lead to the development of tolerance to its anticonvulsant effects. Furthermore, neither spontaneous nor flumazenil-induced withdrawal symptoms were observed after cessation of repeated this compound administration, suggesting a lower potential for physical dependence compared to benzodiazepines.

Troubleshooting Guide for Preclinical Experiments

Issue 1: Unexpectedly high levels of liver enzymes (ALT, AST) in test subjects.

  • Possible Cause: this compound-induced hepatotoxicity.

  • Troubleshooting Steps:

    • Dose Reduction: Evaluate if the administered dose is within the high-concentration range known to induce toxicity via metabolic activation. Consider a dose-response study to identify a therapeutic window with minimal liver impact.

    • Co-administration of Protective Agents:

      • For suspected high-concentration toxicity, consider co-administration with a glutathione precursor like N-acetylcysteine (a source of cystine) to counteract glutathione depletion.

      • For suspected low-concentration toxicity, investigate the potential protective effect of MPT inhibitors like cyclosporin A.

    • Monitor Mitochondrial Function: Assess mitochondrial membrane potential and cytochrome c release in liver tissue to determine the involvement of MPT.

    • Evaluate CYP1A Induction: If using a rodent model, assess the expression or activity of CYP1A enzymes to understand the metabolic contribution to toxicity.

Issue 2: Excessive sedation or motor impairment in animal models, confounding behavioral test results.

  • Possible Cause: The dose of this compound may be too high, leading to sedative effects that mask its anxiolytic properties.

  • Troubleshooting Steps:

    • Dose-Response Curve: Establish a detailed dose-response curve for both anxiolytic effects and motor impairment using tests like the elevated plus-maze and rotarod test, respectively. This will help in selecting a dose with a clear separation between these effects.

    • Comparison with Benzodiazepines: Benchmark the sedative effects of this compound against a standard benzodiazepine like diazepam to confirm its comparatively weaker sedative profile at anxiolytic-effective doses.

    • Timing of Behavioral Testing: this compound's pharmacokinetic profile should be considered. Conduct behavioral tests at the time of peak plasma concentration to maximize the anxiolytic effect while potentially minimizing prolonged sedation.

Issue 3: Lack of anxiolytic effect in a validated animal model.

  • Possible Cause:

    • The chosen animal model may not be sensitive to this compound's specific anxiolytic profile. This compound has shown efficacy in some models (e.g., punished drinking test) but not others (e.g., shock-induced fighting).

    • The dose may be suboptimal.

  • Troubleshooting Steps:

    • Model Selection: Utilize a battery of anxiety models to comprehensively characterize the anxiolytic profile of this compound.

    • Dose Optimization: Conduct a thorough dose-finding study to ensure an effective dose is being used for the selected model.

    • Route of Administration: Verify that the route of administration and formulation allow for adequate bioavailability.

Quantitative Data Summary

Table 1: Preclinical Hepatotoxicity of this compound in Rat Hepatocytes

ConcentrationPrimary Mechanism of ToxicityKey Biochemical ChangesPotential InterventionsReference
25-50 µMMitochondrial Permeability Transition (MPT)Accelerated calcium-induced MPTCyclosporin A
250-500 µMMetabolic Activation & Glutathione DepletionSevere glutathione depletion, increased intracellular calciumCystine (glutathione precursor)

Table 2: Comparative Preclinical Profile of this compound and Diazepam

ParameterThis compoundDiazepamReference
Tolerance (Anticonvulsant Effect) Not observed after 10 days of treatmentTolerance developed (dose-response curve shifted 3-5 fold)
Physical Dependence (Withdrawal) No spontaneous or flumazenil-induced withdrawalSpontaneous and flumazenil-induced withdrawal observed
Sedation/Motor Impairment Weaker; deficit in muscle strength at >20x anxiolytic doseMore pronounced sedative and muscle relaxant effects

Experimental Protocols

Protocol 1: Assessment of this compound-Induced Hepatotoxicity in Isolated Rat Hepatocytes

  • Hepatocyte Isolation: Isolate hepatocytes from adult male Wistar rats by collagenase perfusion.

  • Cell Culture: Plate the isolated hepatocytes on collagen-coated dishes and culture in an appropriate medium.

  • Treatment: Expose hepatocytes to varying concentrations of this compound (e.g., 25 µM, 50 µM, 250 µM, 500 µM) or vehicle control for a specified duration (e.g., 24 hours).

  • Viability Assessment: Measure cell viability using assays such as LDH release or MTT reduction.

  • Mitochondrial Permeability Transition (MPT) Assay:

    • Isolate mitochondria from treated and control hepatocytes.

    • Measure calcium-induced swelling spectrophotometrically at 540 nm. An increase in swelling indicates MPT.

  • Glutathione (GSH) Measurement:

    • Lyse the hepatocytes and measure total GSH levels using a commercially available kit, often based on the reaction with DTNB (Ellman's reagent).

  • CYP1A Activity:

    • Use a specific substrate for CYP1A (e.g., ethoxyresorufin) and measure the formation of the fluorescent product (resorufin) to determine enzyme activity.

Protocol 2: Evaluation of Motor Coordination using the Rotarod Test

  • Apparatus: A rotating rod with adjustable speed.

  • Subjects: Mice or rats.

  • Acclimation and Training:

    • Acclimate the animals to the testing room.

    • Train the animals to stay on the rotating rod at a constant speed (e.g., 10 rpm) for a set duration (e.g., 60 seconds) for 2-3 consecutive trials.

  • Drug Administration: Administer this compound or vehicle control at various doses via the desired route (e.g., oral gavage).

  • Testing:

    • At a predetermined time after drug administration (e.g., 30 minutes), place the animal on the accelerating rotarod (e.g., accelerating from 4 to 40 rpm over 5 minutes).

    • Record the latency to fall from the rod. A shorter latency indicates impaired motor coordination.

  • Data Analysis: Compare the latency to fall between the this compound-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA).

Visualizations

Alpidem_Hepatotoxicity_Pathway cluster_low_conc Low Concentration this compound cluster_high_conc High Concentration this compound Alpidem_low This compound (25-50 µM) Ca_influx_low ↑ Ca²⁺ Influx into Mitochondria Alpidem_low->Ca_influx_low Accelerates MPT Mitochondrial Permeability Transition (MPT) Pore Opening Cell_Death_Apop Apoptotic Cell Death MPT->Cell_Death_Apop Ca_influx_low->MPT Alpidem_high This compound (250-500 µM) CYP1A CYP1A Metabolism Alpidem_high->CYP1A Reactive_Metabolite Reactive Epoxide Intermediate CYP1A->Reactive_Metabolite GSH_Depletion Glutathione (GSH) Depletion Reactive_Metabolite->GSH_Depletion Oxidative_Stress ↑ Oxidative Stress GSH_Depletion->Oxidative_Stress Cell_Death_Nec Necrotic Cell Death Oxidative_Stress->Cell_Death_Nec

Caption: Proposed dual mechanism of this compound-induced hepatotoxicity.

Experimental_Workflow_Hepatotoxicity start Start: Assess Hepatotoxicity dose Administer this compound (various doses) to preclinical model start->dose monitor_liver Monitor Liver Enzymes (ALT, AST) dose->monitor_liver elevated Enzymes Elevated? monitor_liver->elevated no_issue No significant hepatotoxicity observed elevated->no_issue No troubleshoot Troubleshoot: - Dose Reduction - Co-administer protective agents - Assess mitochondrial function elevated->troubleshoot Yes end End no_issue->end re_evaluate Re-evaluate experiment with modified protocol troubleshoot->re_evaluate re_evaluate->dose

Caption: Troubleshooting workflow for this compound-induced hepatotoxicity.

References

Validation & Comparative

Alpidem vs. Benzodiazepines: A Comparative Analysis in Behavioral Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological and behavioral profiles of alpidem, a non-benzodiazepine anxiolytic, and traditional benzodiazepines. The information presented is supported by experimental data from preclinical behavioral assays, focusing on anxiolytic, sedative, and anticonvulsant properties.

Executive Summary

This compound, an imidazopyridine derivative, exhibits a distinct behavioral profile compared to classical benzodiazepines. While both classes of compounds exert their effects through the gamma-aminobutyric acid type A (GABA-A) receptor, this compound demonstrates a more selective anxiolytic action with a reduced propensity for sedation, motor impairment, and memory deficits. This difference is largely attributed to its partial agonist activity and preferential binding to specific GABA-A receptor subtypes.

Comparative Data on Behavioral Effects

The following tables summarize the quantitative data from various behavioral assays, comparing the potency of this compound with commonly used benzodiazepines like diazepam and lorazepam.

Table 1: Anxiolytic Activity in Behavioral Assays

CompoundElevated Plus-Maze (Rodent) - Anxiolytic EffectVogel Conflict Test (Rat) - Anticonflict Effect
This compound Active, but specific ED50 values are not consistently reported. Shows anxiolytic effects at doses that do not produce significant motor impairment.Active in the punished drinking test, a measure of anticonflict activity.[1]
Diazepam Anxiolytic effect observed, with an effective dose of around 1.5 mg/kg i.p. in mice.[2] However, effects can be inconsistent and may be accompanied by sedation at higher doses.[3][4]Effective at increasing punished responding, with a maximal effect in a narrow dose range around 4.0 mg/kg.[5]
Lorazepam Demonstrates anxiolytic effects in the elevated plus-maze.Not specifically detailed in the provided results.
Alprazolam Not specifically detailed in the provided results.Strong anticonflict effects at non-sedative doses of 0.5-1 mg/kg.

Table 2: Sedative and Motor Impairment Effects

CompoundRotarod Test (Mouse) - Motor ImpairmentGeneral Sedative Effects
This compound Decreased motor performance, but only at doses more than 20 times higher than those active in anxiolytic tests.Weak sedative effects attributed to its low intrinsic activity.
Diazepam Induces motor impairment.Produces sedation.
Lorazepam Induces motor impairment.Produces sedation.
Alprazolam Induces myorelaxant effects at high doses.High doses decrease spontaneous locomotor activity.

Table 3: Anticonvulsant Activity

CompoundAnticonvulsant Effect (vs. Pentylenetetrazol-induced convulsions in mice)
This compound Possesses anticonvulsant effects, though the order of potency against different convulsants differs from benzodiazepines.
Diazepam ED50 of 0.10-0.24 mg/kg i.v.
Lorazepam Approved for the treatment of status epilepticus.

Receptor Binding Affinity

The differential behavioral profiles of this compound and benzodiazepines can be partly explained by their varying affinities for different α subunits of the GABA-A receptor.

Table 4: GABA-A Receptor α Subunit Binding Affinity (Ki, nM)

Compoundα1α2α3α5
This compound High affinity (Omega-1 subtype preference), though specific Ki values are not readily available in the provided search results.Lower affinityLower affinityVery low affinity
Diazepam ~α1 = α2 = α5 > α3~α1 = α2 = α5 > α3~α1 = α2 = α5 > α3~α1 = α2 = α5 > α3
Zolpidem 27160380> 10,000
Eszopiclone Similar affinity for α1, α2, α3, and α5Similar affinity for α1, α2, α3, and α5Similar affinity for α1, α2, α3, and α5Similar affinity for α1, α2, α3, and α5

Experimental Protocols

Detailed methodologies for key behavioral assays are provided below to facilitate experimental replication and data interpretation.

Elevated Plus-Maze Test

Objective: To assess anxiety-like behavior in rodents. The test is based on the natural aversion of rodents to open and elevated spaces.

Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

Procedure:

  • Animals are habituated to the testing room for at least 30 minutes before the test.

  • A rodent is placed in the center of the maze, facing one of the open arms.

  • The animal is allowed to freely explore the maze for a 5-minute session.

  • Behavior is recorded using a video camera mounted above the maze.

  • The primary measures of anxiety are the time spent in the open arms and the number of entries into the open arms. An increase in these parameters is indicative of an anxiolytic effect.

  • The maze is cleaned thoroughly between each trial to eliminate olfactory cues.

Diagram of Experimental Workflow:

G cluster_pre_test Pre-Test Phase cluster_test Test Phase cluster_post_test Post-Test Analysis Habituation Animal Habituation (30 min) Drug_Admin Drug Administration (e.g., this compound, Benzodiazepine, Vehicle) Habituation->Drug_Admin Placement Place animal in center of Elevated Plus-Maze Drug_Admin->Placement Exploration Allow 5 min of free exploration Placement->Exploration Recording Record behavior via video camera Exploration->Recording Data_Analysis Analyze video for time in open arms and number of open arm entries Recording->Data_Analysis Interpretation Interpret results (Increased open arm time/entries = Anxiolytic effect) Data_Analysis->Interpretation

Caption: Workflow for the Elevated Plus-Maze Test.

Rotarod Test

Objective: To assess motor coordination, balance, and the sedative effects of drugs in rodents.

Apparatus: A rotating rod, often with adjustable speed.

Procedure:

  • Animals are first trained on the apparatus at a constant low speed to acclimate.

  • On the test day, the animal is placed on the rotating rod.

  • The rod's rotation speed is gradually accelerated.

  • The latency to fall from the rod is recorded. A shorter latency indicates impaired motor coordination.

  • Multiple trials are typically conducted for each animal.

Diagram of Experimental Workflow:

G cluster_pre_test Pre-Test Phase cluster_test Test Phase cluster_post_test Post-Test Analysis Training Animal Training on Rotarod Drug_Admin Drug Administration Training->Drug_Admin Placement Place animal on accelerating Rotarod Drug_Admin->Placement Measurement Record latency to fall Placement->Measurement Data_Analysis Analyze latency to fall data Measurement->Data_Analysis Interpretation Interpret results (Decreased latency = Motor impairment) Data_Analysis->Interpretation

Caption: Workflow for the Rotarod Test.

Vogel Conflict Test

Objective: To assess the anxiolytic potential of drugs by measuring their ability to reinstate a behavior that has been suppressed by punishment.

Apparatus: An operant chamber equipped with a drinking spout connected to a shock generator.

Procedure:

  • Rats are typically water-deprived for 24-48 hours prior to the test.

  • Animals are placed in the operant chamber.

  • After a set number of licks from the drinking spout (e.g., 20 licks), a mild electric shock is delivered through the spout.

  • This punishment suppresses the drinking behavior.

  • The number of shocks the animal is willing to take to drink is recorded over a specific period.

  • Anxiolytic drugs are expected to increase the number of punished licks/shocks received.

Diagram of Experimental Workflow:

G cluster_pre_test Pre-Test Phase cluster_test Test Phase cluster_post_test Post-Test Analysis Water_Deprivation Water Deprivation (24-48h) Drug_Admin Drug Administration Water_Deprivation->Drug_Admin Placement Place animal in Vogel Conflict Test chamber Drug_Admin->Placement Behavior Animal licks spout for water and receives intermittent shocks Placement->Behavior Recording Record number of shocks received Behavior->Recording Data_Analysis Analyze number of shocks Recording->Data_Analysis Interpretation Interpret results (Increased shocks = Anxiolytic effect) Data_Analysis->Interpretation G cluster_bzd Benzodiazepine (Full Agonist) cluster_this compound This compound (Partial Agonist) BZD Benzodiazepine GABA_A_BZD GABA-A Receptor BZD->GABA_A_BZD Binds to BZD site Chloride_Influx_BZD Maximal Cl- Influx GABA_A_BZD->Chloride_Influx_BZD GABA_BZD GABA GABA_BZD->GABA_A_BZD Binds to GABA site Hyperpolarization_BZD Strong Hyperpolarization Chloride_Influx_BZD->Hyperpolarization_BZD Effect_BZD Anxiolytic, Sedative, Myorelaxant, Anticonvulsant Effects Hyperpolarization_BZD->Effect_BZD This compound This compound GABA_A_this compound GABA-A Receptor (α1 preference) This compound->GABA_A_this compound Binds to BZD site Chloride_Influx_this compound Submaximal Cl- Influx GABA_A_this compound->Chloride_Influx_this compound GABA_this compound GABA GABA_this compound->GABA_A_this compound Binds to GABA site Hyperpolarization_this compound Moderate Hyperpolarization Chloride_Influx_this compound->Hyperpolarization_this compound Effect_this compound Primarily Anxiolytic Effect (Reduced Sedation) Hyperpolarization_this compound->Effect_this compound

References

Profiling the Activity of Alpidem's Major Metabolites: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpidem, an imidazopyridine anxiolytic, was briefly marketed for the treatment of anxiety before its withdrawal due to hepatotoxicity. Despite its short clinical presence, its unique pharmacological profile, characterized by anxiolytic effects with minimal sedation, continues to be of interest. This compound is extensively metabolized, and understanding the activity of its major metabolites is crucial for comprehending its overall pharmacological and toxicological profile. This guide provides a comparative analysis of the activity of this compound's major metabolites, contrasting them with those of the related hypnotic, Zolpidem, and the broader class of benzodiazepines.

Metabolic Pathways of this compound

This compound undergoes extensive biotransformation in the body, primarily through three metabolic pathways:

  • N-dealkylation: Removal of one of the N,N-dipropyl groups.

  • Oxidation: Hydroxylation of the imidazopyridine ring or the aliphatic side chain.

  • Epoxidation: Formation of a reactive epoxide intermediate on the imidazopyridine ring, which has been linked to this compound's hepatotoxicity.[1]

Three primary circulating metabolites have been identified in human plasma, resulting from N-dealkylation, oxidation, or a combination of both processes.[2]

Alpidem_Metabolism This compound This compound N_Dealkylated_Metabolite N-Dealkylated Metabolite This compound->N_Dealkylated_Metabolite N-dealkylation Oxidized_Metabolite Oxidized Metabolite This compound->Oxidized_Metabolite Oxidation Epoxide_Metabolite Epoxide Metabolite This compound->Epoxide_Metabolite Epoxidation Hepatotoxicity Hepatotoxicity Epoxide_Metabolite->Hepatotoxicity

Caption: Metabolic pathways of this compound.

Pharmacological Activity of this compound's Metabolites

One study in rats indicated that three of this compound's metabolites possess pharmacological activity similar to the parent drug.[3] Furthermore, two of these active metabolites were found to cross the blood-brain barrier, suggesting they may contribute to the central nervous system effects of this compound.[3] The epoxide metabolite is primarily associated with cytotoxicity and is a key factor in the drug's hepatotoxicity.[1]

Comparison with Alternatives

A comparative look at the metabolites of Zolpidem and benzodiazepines highlights the distinct profile of this compound.

Zolpidem

Zolpidem, another imidazopyridine primarily used as a hypnotic, is also extensively metabolized. However, its three major metabolites are considered to be pharmacologically inactive. This starkly contrasts with this compound, where at least some metabolites retain pharmacological activity.

Benzodiazepines

Many benzodiazepines are metabolized into pharmacologically active compounds, some of which are potent enough to be marketed as individual drugs (e.g., oxazepam, a metabolite of diazepam). The prolonged action of some benzodiazepines is often attributed to the activity of their long-half-life metabolites.

Table 1: Comparative Profile of this compound, Zolpidem, and Benzodiazepine Metabolites

Compound Parent Drug Activity Major Metabolite Activity Key Characteristics
This compound AnxiolyticActive (qualitative data)At least three metabolites are pharmacologically active, with two crossing the blood-brain barrier.
Zolpidem HypnoticInactiveMetabolites do not contribute to the drug's hypnotic effect.
Benzodiazepines (e.g., Diazepam) Anxiolytic, Sedative, etc.Active (e.g., Nordiazepam, Oxazepam)Active metabolites often have long half-lives, contributing to a prolonged duration of action.

Experimental Protocols

The following are detailed methodologies for key experiments to profile the activity of this compound's metabolites.

GABA-A Receptor Binding Assay (Radioligand Displacement)

This assay determines the binding affinity of test compounds to the benzodiazepine site on the GABA-A receptor.

Workflow:

GABAA_Binding_Assay cluster_prep Membrane Preparation cluster_assay Binding Assay Tissue Brain Tissue (e.g., rat cortex) Homogenization Homogenization Tissue->Homogenization Centrifugation Centrifugation & Washing Homogenization->Centrifugation Membrane_Prep Membrane Preparation Centrifugation->Membrane_Prep Incubation Incubation with [3H]Flumazenil & Test Compound Membrane_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Data_Analysis Data Analysis (IC50, Ki determination) Scintillation->Data_Analysis

Caption: Workflow for GABA-A receptor binding assay.

Protocol:

  • Membrane Preparation:

    • Homogenize fresh or frozen brain tissue (e.g., rat cerebral cortex) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous GABA.

    • Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a multi-well plate, incubate the prepared membranes with a fixed concentration of a radioligand that binds to the benzodiazepine site (e.g., [3H]Flumazenil).

    • Add varying concentrations of the test compound (this compound metabolite).

    • To determine non-specific binding, a separate set of wells should contain a high concentration of an unlabeled benzodiazepine (e.g., Diazepam).

    • Incubate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

    • Terminate the binding by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Translocator Protein (TSPO) Binding Assay

This assay measures the binding affinity of test compounds to TSPO.

Protocol:

  • Membrane Preparation:

    • Prepare mitochondrial-rich fractions from tissues with high TSPO expression (e.g., kidney, adrenal gland, or specific brain regions).

    • The procedure is similar to the GABA-A receptor membrane preparation, involving homogenization and differential centrifugation.

  • Binding Assay:

    • Incubate the prepared membranes with a fixed concentration of a high-affinity TSPO radioligand (e.g., [3H]PK 11195).

    • Add varying concentrations of the this compound metabolite.

    • Determine non-specific binding using a high concentration of unlabeled PK 11195.

    • Incubate, filter, and measure radioactivity as described for the GABA-A receptor binding assay.

  • Data Analysis:

    • Analyze the data as described for the GABA-A receptor binding assay to determine the IC50 and Ki values for the test compound at TSPO.

Electrophysiological Assessment of GABA-A Receptor Function

This method directly measures the functional effect of this compound's metabolites on GABA-A receptor activity.

Workflow:

Electrophysiology_Workflow Cell_Culture Cell Culture (e.g., HEK293 cells expressing GABA-A receptor subunits) Patch_Clamp Whole-Cell Patch Clamp Recording Cell_Culture->Patch_Clamp GABA_Application Application of GABA (agonist) Patch_Clamp->GABA_Application Metabolite_Application Co-application of GABA + this compound Metabolite GABA_Application->Metabolite_Application Current_Measurement Measurement of GABA-evoked currents GABA_Application->Current_Measurement Metabolite_Application->Current_Measurement Data_Analysis Data Analysis (Modulation of current amplitude, kinetics) Current_Measurement->Data_Analysis

References

A Comparative Analysis of Receptor Binding Affinities: Alpidem vs. Zolpidem

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the receptor binding affinities of two prominent non-benzodiazepine hypnotics, Alpidem and Zolpidem. Both compounds, belonging to the imidazopyridine class, exert their therapeutic effects by modulating the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. However, their distinct pharmacological profiles, with Zolpidem primarily used as a hypnotic and this compound historically as an anxiolytic, are rooted in their differential affinities for various GABA-A receptor subtypes.

Quantitative Receptor Binding Affinity

The following table summarizes the available quantitative data on the binding affinity (Ki) of this compound and Zolpidem for different GABA-A receptor α subunits. The Ki value represents the concentration of the drug that will bind to 50% of the receptors in the absence of the natural ligand; a lower Ki value indicates a higher binding affinity.

GABA-A Receptor SubtypeThis compound (Ki, nM)Zolpidem (Ki, nM)
α1β3γ2 High Affinity27[1]
α2β3γ2 Lower Affinity160[1]
α3β3γ2 Lower Affinity380[1]
α5β1γ2 No Appreciable Affinity> 10,000[1]

Experimental Protocols

The determination of receptor binding affinities for compounds like this compound and Zolpidem is typically achieved through competitive radioligand binding assays. This technique measures the ability of an unlabeled drug (the "competitor," e.g., this compound or Zolpidem) to displace a radioactively labeled ligand that is known to bind to the target receptor.

Key Experimental Methodology: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor subtype.

Materials:

  • Cell Membranes: From cell lines (e.g., HEK293) recombinantly expressing specific GABA-A receptor subtypes (e.g., α1β3γ2, α2β3γ2, etc.).

  • Radioligand: A radioactively labeled compound with high affinity and specificity for the benzodiazepine binding site of the GABA-A receptor (e.g., [3H]Flumazenil or [3H]Ro15-1788).

  • Test Compounds: this compound and Zolpidem at various concentrations.

  • Assay Buffer: A buffer solution to maintain physiological pH and ionic strength.

  • Filtration Apparatus: To separate bound from unbound radioligand.

  • Scintillation Counter: To measure the radioactivity of the bound radioligand.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target receptor subtype and isolate the cell membranes through centrifugation.

  • Incubation: In a multi-well plate, incubate the prepared cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound or Zolpidem).

  • Equilibrium: Allow the binding reaction to reach equilibrium at a specific temperature (e.g., 4°C or room temperature) for a defined period.

  • Separation: Rapidly filter the incubation mixture through a glass fiber filter. The cell membranes with the bound radioligand are trapped on the filter, while the unbound radioligand passes through.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration.

    • Determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Process and Pathway

To better understand the experimental workflow and the signaling pathway involved, the following diagrams are provided.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation (Recombinant GABA-A Receptors) Incubation Incubation (Membranes + Radioligand + Competitor) Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation ([3H]Flumazenil) Radioligand_Prep->Incubation Competitor_Prep Competitor Preparation (this compound or Zolpidem) Competitor_Prep->Incubation Filtration Filtration (Separate Bound from Free) Incubation->Filtration Washing Washing (Remove Non-specific Binding) Filtration->Washing Scintillation_Counting Scintillation Counting (Measure Radioactivity) Washing->Scintillation_Counting Data_Analysis Data Analysis (Calculate IC50 and Ki) Scintillation_Counting->Data_Analysis

Workflow for a competitive radioligand binding assay.

GABA_A_Signaling cluster_receptor GABA-A Receptor cluster_ligands Ligands cluster_effects Cellular Effects GABA_A GABA-A Receptor (α, β, γ subunits) Cl_Influx Increased Chloride (Cl-) Influx GABA_A->Cl_Influx Enhances BZ_Site Benzodiazepine Binding Site BZ_Site->GABA_A Positive Allosteric Modulation GABA_Site GABA Binding Site Ion_Channel Chloride Ion Channel GABA_Site->Ion_Channel Opens GABA GABA GABA->GABA_Site Drug This compound / Zolpidem Drug->BZ_Site Hyperpolarization Membrane Hyperpolarization Cl_Influx->Hyperpolarization Inhibition Neuronal Inhibition Hyperpolarization->Inhibition

Simplified signaling pathway of this compound and Zolpidem at the GABA-A receptor.

References

A Comparative Clinical Analysis of Alpidem and Lorazepam for Anxiety Disorders

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the clinical trial data for Alpidem, a non-benzodiazepine anxiolytic, and lorazepam, a traditional benzodiazepine. The following sections detail their respective performance based on available experimental data, focusing on efficacy, safety, and psychomotor effects.

Efficacy in Generalized Anxiety Disorder (GAD)

Both this compound and lorazepam have demonstrated efficacy in the treatment of Generalized Anxiety Disorder (GAD). Clinical trials show significant improvements in anxiety scores for both drugs compared to placebo.

In a comparative study, 30 patients diagnosed with GAD according to DSM-III-R criteria were randomized to receive either this compound (225 mg), lorazepam (4.5 mg), or a placebo[1]. The primary measure of efficacy was the Hamilton Rating Scale for Anxiety (HAM-A)[1]. The results indicated a trend for this compound to be more effective, with half of the this compound group experiencing a 50% or greater reduction in their HAM-A scores[1]. Another study involving 23 psychiatric out-patients with GAD found that both this compound (mean dose 112.5 mg daily) and lorazepam (mean dose 3.5 mg daily) led to very significant improvements in anxiety scores over a four-week period[2].

Efficacy OutcomeThis compoundLorazepamPlaceboStudy Population
HAM-A Score Reduction Trend towards greater effectiveness; 50% of patients saw a ≥50% decrease[1]Significant improvementLess effective than active drugs30 patients with GAD
Improvement in Anxiety Scores Very significant improvementVery significant improvementNot Applicable23 psychiatric out-patients with GAD

Safety and Side Effect Profile

A key differentiator between this compound and lorazepam lies in their side effect profiles, particularly concerning cognitive and psychomotor impairment.

Common Side Effects: The most frequently reported side effects for both this compound and lorazepam include lightheadedness, drowsiness, and daytime tiredness.

Psychomotor and Cognitive Effects: Multiple studies have highlighted that lorazepam produces significant impairment in reaction time and memory tests, whereas this compound has no such effects at therapeutic doses. One study found that lorazepam reduced the EEG averaged evoked response, indicating a depressant effect on neuronal functioning, which was not observed with this compound. In a study with normal volunteers, single doses of this compound (25 mg and 50 mg) had little effect on memory or alertness, while lorazepam (2 mg) caused noticeable anterograde amnesia and sedation.

Withdrawal Symptoms: Treatment with this compound has been associated with a lack of withdrawal symptoms upon discontinuation, a notable advantage over benzodiazepines like lorazepam.

Side Effect ProfileThis compoundLorazepam
Common Side Effects Lightheadedness, drowsiness, daytime tirednessLightheadedness, drowsiness, daytime tiredness
Psychomotor Impairment No significant impairment at therapeutic dosesSignificant impairment in reaction time and memory
Cognitive Effects Little to no effect on memory and alertness at therapeutic dosesAnterograde amnesia and sedation
EEG Effects No reduction in averaged evoked responseReduced averaged evoked response
Withdrawal Symptoms Not observedPotential for withdrawal symptoms

Experimental Protocols

Hamilton Anxiety Rating Scale (HAM-A)

The Hamilton Anxiety Rating Scale (HAM-A) is a clinician-administered scale used to assess the severity of anxiety symptoms. It consists of 14 items, each rated on a scale of 0 (not present) to 4 (severe), yielding a total score range of 0-56. The scale measures both psychic anxiety (mental agitation, psychological distress) and somatic anxiety (physical complaints). In the cited studies, the HAM-A was the primary efficacy measure for patients with GAD.

Psychomotor and Cognitive Function Tests

While specific batteries of tests varied between studies, they generally included assessments of reaction time and memory. For instance, some studies utilized tests to measure simple auditory reaction time and short-term memory. The Digit Symbol Substitution Test (DSST) was another tool used to assess psychomotor performance.

Electroencephalography (EEG)

EEG recordings were used to measure the physiological effects of the drugs on brain activity. One key measure was the EEG averaged evoked response, which assesses the brain's electrical response to a sensory stimulus. In comparative studies, lorazepam was found to reduce the amplitude of this response, while this compound did not, suggesting a difference in their central nervous system depressant effects.

Visualizations

Experimental_Workflow cluster_screening Patient Screening cluster_randomization Randomization cluster_treatment Treatment Arms cluster_assessment Assessment P1 Patient Population (DSM-III-R GAD) P2 Inclusion/Exclusion Criteria P1->P2 R1 Randomized Allocation P2->R1 T1 This compound R1->T1 T2 Lorazepam R1->T2 T3 Placebo R1->T3 A1 Baseline Assessment (HAM-A, Psychomotor Tests, EEG) T1->A1 T2->A1 T3->A1 A2 Follow-up Assessments A1->A2 A3 Final Assessment A2->A3

Caption: Generalized workflow for comparative clinical trials of this compound and lorazepam.

Signaling_Pathway cluster_gaba GABA-A Receptor Complex GABA GABA-A Receptor Increased_Cl Increased Chloride Ion Influx GABA->Increased_Cl BZD_site Benzodiazepine Site BZD_site->GABA Positive Allosteric Modulation NonBZD_site Non-Benzodiazepine Site (Imidazopyridine) NonBZD_site->GABA Positive Allosteric Modulation This compound This compound This compound->NonBZD_site Lorazepam Lorazepam Lorazepam->BZD_site GABA_neuro GABA (Neurotransmitter) GABA_neuro->GABA Neuronal_Hyper Neuronal Hyperpolarization Increased_Cl->Neuronal_Hyper Anxiolytic_Effect Anxiolytic Effect Neuronal_Hyper->Anxiolytic_Effect

Caption: Proposed mechanism of action for this compound and lorazepam at the GABA-A receptor.

References

A Head-to-Head Comparison of Alpidem and Alprazolam in Conflict Tests

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological agents Alpidem and alprazolam in preclinical conflict tests, which are instrumental in assessing anxiolytic potential. The data and methodologies presented are collated from various scientific studies to offer a comprehensive overview for research and drug development purposes.

Executive Summary

Alprazolam, a classical benzodiazepine, demonstrates robust anxiolytic effects in animal models of anxiety, specifically in conflict tests. It acts as a full agonist at the GABA-A receptor complex. In contrast, this compound, an imidazopyridine derivative, exhibits significantly weaker and more variable anxiolytic-like effects in similar assays.[1] this compound functions as a partial agonist with a degree of selectivity for the ω1 (alpha-1) subtype of the GABA-A receptor.[1] This fundamental difference in mechanism of action likely underlies their distinct behavioral profiles in conflict paradigms.

Data Presentation: Performance in Conflict Tests

The following table summarizes the quantitative data from preclinical studies investigating the effects of this compound and alprazolam in conflict tests. It is important to note that the data for each compound may originate from different studies, and direct comparison should be made with consideration of potential variations in experimental protocols.

DrugTest ParadigmAnimal ModelDose RangeKey FindingsReference
Alprazolam Punished Responding (unspecified conflict test)Rat0.5 - 1 mg/kgStrong anxiolytic effects; significant increase in punished responding at non-sedative doses.[1]Hascoët & Bourin, 1997[1]
Four-Plates TestMouseNot specifiedStrong anxiolytic effects.[1]Hascoët & Bourin, 1997
This compound Punished Responding (unspecified conflict test)Rat32 mg/kgVery weak anxiolytic effects.Hascoët & Bourin, 1997
Four-Plates TestMouse4 mg/kgVery weak anxiolytic effects.Hascoët & Bourin, 1997
Punished Drinking TestRatNot specifiedExerted anticonflict activity.Zivkovic et al., 1990

Experimental Protocols

Detailed methodologies for two common conflict tests used to evaluate anxiolytics are provided below. These protocols represent standardized procedures and may have been adapted in the specific studies cited.

Vogel-Type Punished Drinking Test

This test assesses the anxiolytic potential of a compound by measuring its ability to reinstate drinking behavior that has been suppressed by punishment.

  • Animals: Typically, male Wistar or Sprague-Dawley rats are used. They are water-deprived for 24-48 hours prior to the test to motivate drinking.

  • Apparatus: A Plexiglas chamber with a grid floor and a drinking spout connected to a water source and a shock generator.

  • Procedure:

    • Habituation (Optional): Animals may be habituated to the testing chamber to reduce novelty-induced anxiety.

    • Pre-Test (Unpunished Session): The water-deprived rat is placed in the chamber and allowed to drink freely from the spout for a set period (e.g., 3 minutes). The number of licks is recorded.

    • Drug Administration: The test compound (e.g., this compound, alprazolam) or vehicle is administered intraperitoneally (i.p.) or orally (p.o.) at a specified time before the test session (e.g., 30 minutes).

    • Test (Punished Session): The rat is returned to the chamber. After a certain number of licks (e.g., every 20th lick), a mild electric shock is delivered through the drinking spout. The total number of licks and shocks received during a fixed period (e.g., 3-5 minutes) is recorded.

  • Data Analysis: An increase in the number of punished licks in the drug-treated group compared to the vehicle-treated group is indicative of an anxiolytic effect.

Geller-Seifter Conflict Test

This operant conditioning paradigm evaluates the effect of drugs on behavior suppressed by punishment, where an animal is trained to press a lever for a food reward, and this behavior is subsequently punished.

  • Animals: Food-deprived rats are typically used.

  • Apparatus: An operant chamber equipped with two levers, a food dispenser, and a grid floor for delivering foot shocks.

  • Procedure:

    • Training: Rats are trained to press one lever for a food reward on a variable-interval (VI) schedule (unpunished component). A second lever is then introduced, which, when pressed on a fixed-ratio (FR) schedule, delivers both a food reward and a mild electric foot shock (punished component). The punished component is typically signaled by a visual or auditory cue.

    • Drug Administration: The test compound or vehicle is administered prior to the test session.

    • Testing: The animal is placed in the operant chamber, and the number of lever presses on both the unpunished and punished levers is recorded over a set session duration.

  • Data Analysis: A selective increase in responding on the punished lever, without a significant effect on the unpunished lever, is considered a marker of anxiolytic activity.

Mandatory Visualizations

Experimental Workflow for a Punished Drinking Conflict Test

G cluster_setup Experimental Setup cluster_test Testing Procedure animal Rodent (e.g., Rat) deprivation Water Deprivation (24-48h) animal->deprivation drug_admin Drug Administration (this compound, Alprazolam, or Vehicle) deprivation->drug_admin pre_test Unpunished Drinking Session drug_admin->pre_test test_session Punished Drinking Session (Lick -> Shock) pre_test->test_session data_collection Data Collection (Number of Licks/Shocks) test_session->data_collection

Caption: Workflow of a typical punished drinking conflict test.

Signaling Pathways of this compound and Alprazolam at the GABA-A Receptor

G cluster_gaba GABA-A Receptor Signaling cluster_drugs Drug Modulation GABA GABA Receptor GABA-A Receptor α β γ GABA->Receptor:f1 Binds IonChannel Chloride (Cl-) Channel Receptor->IonChannel Opens Hyperpolarization Neuronal Hyperpolarization (Inhibition) IonChannel->Hyperpolarization Cl- Influx Alprazolam Alprazolam (Full Agonist) Alprazolam->Receptor:f0 Potentiates GABA effect This compound This compound (Partial Agonist, α1 selective) This compound->Receptor:f0 Weakly potentiates GABA effect

Caption: Modulation of GABA-A receptor by this compound and Alprazolam.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Alpidem
Reactant of Route 2
Reactant of Route 2
Alpidem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.